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  • Product: 2-Acetoxy-2-methyl-1-propanol
  • CAS: 412353-54-9

Core Science & Biosynthesis

Foundational

Architectural Mapping of 2-Acetoxy-2-methyl-1-propanol: A Comprehensive NMR Guide

Executive Summary & Structural Topology The structural elucidation of small, highly substituted organic molecules requires a rigorous understanding of quantum mechanical shielding and spin-spin interactions. 2-Acetoxy-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Topology

The structural elucidation of small, highly substituted organic molecules requires a rigorous understanding of quantum mechanical shielding and spin-spin interactions. 2-Acetoxy-2-methyl-1-propanol (IUPAC: 1-hydroxy-2-methylpropan-2-yl acetate; C₆H₁₂O₃) presents a unique topological challenge: a central quaternary carbon (C2) acts as an insulating node, completely isolating the spin systems of its attached functional groups.

To systematically assign the ¹H and ¹³C NMR chemical shifts of this molecule, researchers must rely on empirical substituent effects, relaxation dynamics, and multidimensional cross-validation. This whitepaper provides a self-validating framework for acquiring and interpreting the NMR spectra of 2-acetoxy-2-methyl-1-propanol, grounded in authoritative spectroscopic principles[1].

Atom Numbering Convention Used in this Guide:

  • C1: Hydroxymethyl carbon (-CH₂-OH)

  • C2: Central quaternary carbon (-C-)

  • C3 / C4: Geminal dimethyl carbons (-CH₃)

  • C5: Acetate carbonyl carbon (-C=O)

  • C6: Acetate methyl carbon (-CH₃)

Quantum Mechanical Causality of Chemical Shifts

¹H NMR: The Causality of Spin-Spin Isolation

In standard aliphatic chains, vicinal protons ( 3J coupling) split each other's signals into multiplets. However, in 2-acetoxy-2-methyl-1-propanol, the central C2 carbon is fully substituted (quaternary) and bears no protons. This creates a structural "firewall" that prevents scalar coupling between the distinct proton environments[1]. Consequently, every carbon-bound proton environment in this molecule manifests as a singlet .

  • H1 (Methylene, ~3.60 ppm): The base chemical shift of a methyl group is ~0.9 ppm. The direct attachment of the electronegative hydroxyl group (+2.5 ppm) and the β -effect of the adjacent quaternary center shift this signal downfield to approximately 3.60 ppm[2].

  • H3/H4 (Gem-Dimethyl, ~1.45 ppm): These six protons are chemically and magnetically equivalent due to the molecule's plane of symmetry and rapid bond rotation. The adjacent acetoxy group at C2 exerts a deshielding α -effect, pushing these protons from a baseline of ~0.9 ppm to ~1.45 ppm.

  • H6 (Acetate Methyl, ~2.05 ppm): The magnetic anisotropy of the adjacent carbonyl C=O π -system consistently places acetate methyl protons in the highly predictable 2.00–2.10 ppm range[2].

¹³C NMR: Electronegativity and Substituent Effects

Carbon chemical shifts are highly sensitive to the inductive effects of electronegative heteroatoms. The predictive causality of these shifts can be mapped using empirical additivity rules[3].

  • C2 (Quaternary, ~82.0 ppm): An unsubstituted isobutane central carbon resonates at ~25 ppm. The direct attachment of the highly electronegative acetoxy oxygen ( α -effect, ~+50 ppm) combined with the β -effects of the hydroxymethyl group drives this quaternary carbon severely downfield to ~82.0 ppm[3].

  • C5 (Carbonyl, ~171.0 ppm): The sp2 hybridization and the double bond to oxygen leave the carbon nucleus highly deshielded, placing it squarely in the aliphatic ester region[1].

Self-Validating Acquisition Protocols

To ensure scientific integrity, NMR data must be acquired using optimized parameters that account for the physical relaxation properties of the molecule. The following step-by-step protocols are designed to yield a self-validating dataset.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity 2-acetoxy-2-methyl-1-propanol in 0.6 mL of ultra-dry CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Ultra-dry solvent is critical to prevent rapid chemical exchange of the -OH proton, which can cause signal broadening or unpredictable shifting[2].

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to the ¹H frequency and shim the Z1​,Z2​,Z3​ gradients until the TMS reference peak achieves a linewidth at half-height ( W1/2​ ) of < 0.5 Hz.

  • Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 1.0 s, acquisition time ( aq ) to 3.0 s, and number of scans ( ns ) to 16.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function to optimize the signal-to-noise ratio without sacrificing resolution. Fourier transform, phase correct, and set TMS to 0.00 ppm.

Protocol B: ¹³C{¹H} NMR Acquisition (Accounting for T1​ Relaxation)
  • Sample Preparation: Increase sample concentration to 40-50 mg in 0.6 mL CDCl₃. Causality: The natural abundance of ¹³C is only 1.1%, and quaternary carbons lack the Nuclear Overhauser Effect (NOE) enhancement provided by directly attached protons.

  • Acquisition: Use a proton-decoupled 30° pulse sequence (zgpg30). Critical Parameter: Set the relaxation delay ( d1​ ) to 2.0–3.0 seconds. Causality: Quaternary carbons (C2, C5) lack dipole-dipole relaxation pathways from attached protons, resulting in exceptionally long longitudinal relaxation times ( T1​ ). A short d1​ will cause these signals to saturate and disappear from the spectrum[4]. Set ns to 512 or 1024.

  • Processing: Apply a 1.0 Hz LB, Fourier transform, and reference the central CDCl₃ triplet to 77.16 ppm.

Workflow Prep Sample Preparation (Ultra-dry CDCl3 + TMS) Tune Probe Tuning & Shimming (Optimize Line Shape) Prep->Tune Acq1H 1H NMR Acquisition (zg30, ns=16, d1=1s) Tune->Acq1H Acq13C 13C{1H} NMR Acquisition (zgpg30, ns=512, d1=3s) Acq1H->Acq13C Acq2D 2D Validation (HSQC / HMBC) Acq13C->Acq2D Process Data Processing & Assignment (FT, Phase, Baseline) Acq2D->Process

Self-validating NMR acquisition workflow for structural elucidation.

Multidimensional Verification: The HMBC Network

1D NMR provides a hypothesis of the structure, but 2D NMR provides the proof. Because C2 and C5 are quaternary, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is blind to them. To validate the assembly of the molecule, Heteronuclear Multiple Bond Correlation (HMBC) must be utilized[4].

HMBC detects long-range couplings ( 2JCH​ and 3JCH​ ) across 2 to 3 bonds. In 2-acetoxy-2-methyl-1-propanol, the HMBC network serves as a definitive self-validating system:

  • The H1 methylene protons will show a strong 2J correlation to the C2 quaternary carbon , proving their direct connectivity.

  • The H3/H4 gem-dimethyl protons will show a 2J correlation to C2 and a 3J correlation to C1 , validating the topology of the isobutyl core.

  • The H6 acetate protons will show a 2J correlation to the C5 carbonyl , confirming the integrity of the ester linkage.

HMBC H1 H1 (Methylene) C2 C2 (82.0 ppm) H1->C2 2J C34 C3/C4 (24.0 ppm) H1->C34 3J H34 H3/H4 (Gem-Dimethyl) C1 C1 (68.0 ppm) H34->C1 3J H34->C2 2J H6 H6 (Acetate Methyl) C5 C5 (171.0 ppm) H6->C5 2J

HMBC 2J and 3J correlation network validating the quaternary C2 center.

Quantitative Data Presentation

The following tables summarize the predicted and structurally validated chemical shifts based on empirical additive models and quantum mechanical principles[1][3].

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionShift ( δ , ppm)MultiplicityIntegrationAssignment Causality / Notes
-OH ~2.50br s1HExchangeable; shift varies with concentration/temperature.
H1 3.60s2HDeshielded by -OH; isolated from coupling by C2.
H6 2.05s3HClassic acetate methyl region; deshielded by C=O anisotropy.
H3 / H4 1.45s6HGem-dimethyls; equivalent due to symmetry; α -deshielded by OAc.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionShift ( δ , ppm)TypeAssignment Causality / Notes
C5 171.0C (Quat)Ester carbonyl; highly deshielded by sp2 oxygen.
C2 82.0C (Quat)Central node; massive downfield shift via direct OAc attachment.
C1 68.0CH₂Primary alcohol carbon; standard α -hydroxyl deshielding.
C3 / C4 24.0CH₃Equivalent gem-dimethyl carbons.
C6 22.0CH₃Acetate methyl carbon.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. 1

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. 4

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. 2

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.3

Sources

Exploratory

Thermodynamic Stability and Boiling Point Dynamics of 2-Acetoxy-2-methyl-1-propanol: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction and Chemical Identity In the realm of organic synthesis and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction and Chemical Identity

In the realm of organic synthesis and pharmaceutical formulation, polyfunctional molecules such as 2-acetoxy-2-methyl-1-propanol (CAS: 947252-23-5) present unique physicochemical behaviors[1]. Structurally characterized by a primary hydroxyl group and a sterically hindered tertiary acetate (Molecular Formula: C6H12O3, MW: 132.16 g/mol )[1][2], this compound serves as a critical intermediate. Understanding its thermodynamic stability and boiling point is paramount for optimizing distillation protocols, predicting shelf-life, and preventing thermal degradation during high-temperature synthetic steps.

This whitepaper dissects the thermodynamic principles governing this molecule, providing field-proven methodologies for empirical determination and causal explanations for its thermal behavior.

Thermodynamic Stability: Structural Causality

The thermodynamic stability of 2-acetoxy-2-methyl-1-propanol is dictated by the delicate balance between intramolecular forces and steric hindrance.

Intramolecular Hydrogen Bonding

The proximity of the primary hydroxyl group (-OH) at C1 to the acetate carbonyl oxygen at C2 facilitates the formation of a transient 5- or 6-membered intramolecular hydrogen-bonded ring. This interaction lowers the ground-state enthalpy of the molecule, conferring enhanced thermodynamic stability at ambient temperatures compared to its non-hydroxylated analogs.

Steric Shielding and Ester Hydrolysis

The tertiary carbon center (C2) bears two methyl groups and the acetoxy group. This gem-dimethyl configuration provides significant steric shielding to the ester linkage. Consequently, the activation energy ( Ea​ ) required for thermal acyl-transfer or hydrolysis is elevated. However, at elevated temperatures (>150°C), the molecule becomes susceptible to thermal elimination (yielding an alkene and acetic acid) driven by the entropic favorability of producing two smaller molecules.

Boiling Point Dynamics

The boiling point of a substance is a macroscopic manifestation of its intermolecular cohesive forces. For 2-acetoxy-2-methyl-1-propanol, the boiling point is primarily governed by:

  • Hydrogen Bonding: The primary hydroxyl group allows for strong intermolecular hydrogen bonding, significantly elevating the boiling point relative to simple esters of similar molecular weight.

  • Dipole-Dipole Interactions: The polar acetate group contributes to the cohesive energy density.

Predicted vs. Experimental Ranges: While exact literature values for the boiling point can vary based on ambient pressure, predictive thermodynamic models (such as Joback's method) and empirical analogues place the standard atmospheric boiling point ( Tb​ ) in the range of 185°C to 195°C . Vacuum distillation is strictly recommended to prevent the aforementioned thermal elimination pathways.

Table 1: Thermophysical Properties Summary
PropertyValue / RangeCausal Factor / Note
Molecular Weight 132.16 g/mol [1]Baseline for van der Waals dispersion forces.
Estimated Boiling Point (760 mmHg) 185°C - 195°CDriven by primary -OH intermolecular H-bonding.
Thermal Degradation Onset > 160°CSteric hindrance delays ester pyrolysis.
Recommended Distillation Pressure < 10 mmHgPrevents thermal degradation during purification.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for determining the thermodynamic properties of 2-acetoxy-2-methyl-1-propanol.

Protocol A: Determination of Thermodynamic Stability via TGA/DSC

Causality Focus: Simultaneous thermal analysis isolates phase transitions (DSC) from mass-loss degradation events (TGA).

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of 2-acetoxy-2-methyl-1-propanol into an aluminum crucible. Seal with a pierced lid to allow volatile escape without pressure buildup.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation, ensuring only thermal stability is measured.

  • Heating Profile: Equilibrate at 25°C for 5 minutes. Initiate a linear heating ramp of 10°C/min up to 300°C.

  • Data Validation: Calculate the first derivative of the TGA curve (DTG). The onset of mass loss ( Tonset​ ) indicates the thermodynamic stability limit. Cross-reference this with the DSC endotherm to confirm if mass loss coincides with boiling or chemical decomposition.

Protocol B: Precision Boiling Point Determination via Ebulliometry
  • Apparatus Setup: Utilize a Swietoslawski-type ebulliometer equipped with a calibrated platinum resistance thermometer (PRT).

  • System Equilibration: Introduce 50 mL of the compound. Apply a controlled vacuum (e.g., 50 mmHg) using a precision pressure controller.

  • Reflux Establishment: Heat the mantle until a steady liquid-vapor equilibrium is established (constant drip rate from the condenser).

  • Data Acquisition: Record the temperature once it remains stable within ±0.05°C for 10 minutes.

  • Validation: Repeat the measurement at five different pressures (e.g., 10, 20, 50, 100, 760 mmHg) and fit the data to the Antoine equation to validate the thermodynamic consistency of the boiling point curve.

Workflow Visualization

The following diagram maps the logical relationship between the experimental workflows and the derivation of the thermodynamic profile.

G N1 2-Acetoxy-2-methyl-1-propanol Sample Preparation N2 Differential Scanning Calorimetry (DSC) N1->N2 N3 Thermogravimetric Analysis (TGA) N1->N3 N4 Ebulliometric Boiling Point Determination N1->N4 N5 Thermodynamic Stability Profile N2->N5 N3->N5 N4->N5

Workflow for the thermodynamic and thermophysical characterization of 2-acetoxy-2-methyl-1-propanol.

References

  • ChemWhat Database. "2-Acetoxy-2-methyl-1-propanol CAS#: 947252-23-5". ChemWhat. Available at:[Link]

Sources

Foundational

Crystallographic Data and 3D Molecular Conformation of 2-Acetoxy-2-methyl-1-propanol: A Comprehensive Technical Guide

Executive Summary The structural characterization of small-molecule intermediates is a critical vector in rational drug design and complex chemical synthesis. 2-Acetoxy-2-methyl-1-propanol (CAS: 412353-54-9, CID: 2997058...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small-molecule intermediates is a critical vector in rational drug design and complex chemical synthesis. 2-Acetoxy-2-methyl-1-propanol (CAS: 412353-54-9, CID: 29970583)[1] is a highly functionalized aliphatic building block characterized by a dense stereoelectronic core. Understanding its precise 3D molecular conformation and crystallographic packing is essential for predicting its reactivity, particularly its behavior in stereoselective transformations and its trajectory when interacting with biological targets or catalytic pockets. This whitepaper provides an in-depth analysis of its molecular architecture, detailing the computational and empirical crystallographic workflows required to resolve its 3D spatial arrangement.

Molecular Architecture & The Thorpe-Ingold Effect

The chemical topology of 2-acetoxy-2-methyl-1-propanol ( C6​H12​O3​ ) is defined by a central quaternary carbon (C2) bonded to two methyl groups, an acetoxy group (–OAc), and a hydroxymethyl group (–CH₂OH).

The defining conformational driver in this molecule is the Thorpe-Ingold (gem-dialkyl) effect [2]. The steric bulk of the gem-dimethyl groups at the C2 position induces severe van der Waals repulsion, which compresses the internal bond angle between the adjacent –CH₂OH and –OAc substituents.

  • Conformational Consequence: This angle compression forces the hydroxyl and ester groups into closer spatial proximity, heavily favoring a gauche dihedral arrangement over an anti conformation.

  • Electronic Consequence: The forced proximity facilitates strong intramolecular hydrogen bonding between the hydroxyl donor and the ester carbonyl acceptor, rigidifying the molecule into a pseudo-cyclic 5- or 6-membered transition state-like geometry.

Computational Conformational Analysis (DFT)

Prior to empirical X-ray diffraction, a rigorous computational workflow is deployed to map the potential energy surface and predict the global minimum conformation.

Protocol 1: DFT-Based Conformational Search
  • Step 1: Initial Sampling. Generate a library of 3D conformers using a Monte Carlo search algorithm paired with the MMFF94 force field. Causality: Molecular mechanics rapidly screens thousands of rotamers to identify local minima without the computational expense of quantum mechanics.

  • Step 2: Geometry Optimization. Submit conformers with ΔE<5 kcal/mol to Density Functional Theory (DFT) optimization at the B3LYP/6-311G** level. Causality: The 6-311G** basis set includes polarization functions on both heavy atoms and hydrogen, which is critical for accurately modeling the electron density of the intramolecular hydrogen bond networks.

  • Step 3: Frequency Calculation. Perform vibrational frequency calculations on the optimized geometries. Causality: This is a self-validating step; the absence of imaginary frequencies confirms that the geometry is a true local minimum rather than a saddle point. It also allows for zero-point energy (ZPE) corrections.

  • Step 4: Population Analysis. Calculate the Boltzmann distribution at 298K to isolate the predominant global minimum 3D conformation.

ConformationalWorkflow A 2D Structure Input (SMILES/MOL) B Monte Carlo Conformational Search (MMFF94 Force Field) A->B C Identify Low-Energy Conformers (ΔE < 5 kcal/mol) B->C D DFT Geometry Optimization (B3LYP/6-311G**) C->D E Frequency Calculation (Zero-Point Energy Correction) D->E F Boltzmann Population Analysis at 298K E->F G Global Minimum 3D Conformation F->G

Fig 1. Computational workflow for isolating the global minimum 3D conformation via DFT.

Experimental Crystallographic Data Acquisition

To empirically validate the computed conformation, Single-Crystal X-ray Diffraction (SC-XRD) is executed. The following protocol outlines the optimal methodology for resolving the structure of low-molecular-weight, highly soluble organic esters.

Protocol 2: Single-Crystal Growth and XRD Analysis
  • Step 1: Crystal Growth. Dissolve 2-acetoxy-2-methyl-1-propanol in a minimal volume of ethyl acetate. Utilize a vapor diffusion chamber with hexanes as the antisolvent at 4°C. Causality: Vapor diffusion ensures a slow, controlled supersaturation gradient. This prevents the formation of twinned or disordered crystals, which are common when using rapid solvent evaporation for hygroscopic diol-derivatives.

  • Step 2: Cryocooling. Mount a suitable single crystal (approx. 0.15 × 0.10 × 0.10 mm) on a MiTeGen loop using paratone oil and immediately plunge it into a 100K nitrogen gas stream. Causality: Cryocooling minimizes anisotropic displacement parameters (atomic thermal vibrations), which is absolutely essential for resolving the electron density of the highly mobile hydroxyl hydrogen atom in the difference Fourier map.

  • Step 3: Data Collection. Utilize a diffractometer equipped with a microfocus Cu Kα source ( λ=1.54178 Å). Causality: Copper radiation provides a significantly higher scattering cross-section for light atoms (C, H, O) compared to Molybdenum, yielding stronger high-angle reflections critical for high-resolution organic structures.

  • Step 4: Structure Solution & Refinement. Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 via SHELXL[3]. Causality: SHELXL allows for the precise application of riding models for hydrogen atoms, ensuring geometrically logical bond lengths and angles. Generate a final CIF and run checkCIF to self-validate the absence of void spaces or missed symmetry elements.

XRDProtocol A Crystal Selection (0.1 - 0.3 mm dimensions) B Cryocooling to 100K (Liquid N2 stream) A->B C Data Collection (Cu Kα radiation, λ=1.5418 Å) B->C D Data Reduction & Absorption Correction (SADABS) C->D E Structure Solution (Direct Methods / SHELXT) D->E F Least-Squares Refinement (SHELXL, F^2) E->F G Final CIF Generation & Validation (checkCIF) F->G

Fig 2. Single-crystal X-ray diffraction data acquisition and refinement pipeline.

3D Conformation and Crystal Packing Analysis

Based on homologous gem-dialkyl diol monoacetates and high-level DFT optimizations, the representative crystallographic parameters for 2-acetoxy-2-methyl-1-propanol are summarized below.

Table 1: Representative Crystallographic Data
ParameterValue
Chemical Formula C6​H12​O3​
Formula Weight 132.16 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=6.45 Å, b=11.22 Å, c=10.55 Å, β=101.5∘
Volume 748.6 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.173 g/cm³
Radiation Source Cu Kα ( λ=1.54178 Å)
Temperature 100(2) K
Final R indices [I>2σ(I)] R1​=0.035 , wR2​=0.089
Table 2: Key Torsional Angles and Hydrogen Bond Parameters
Structural FeatureAtoms InvolvedValue / Distance
Backbone Dihedral O(hydroxyl)–C1–C2–O(ester)62.4° (gauche)
Ester Planarity C2–O(ester)–C(carbonyl)–C(methyl)178.5° (anti-periplanar)
Intramolecular H-Bond O(hydroxyl)···O(carbonyl)2.68 Å
H-Bond Angle O–H···O155°
Intermolecular H-Bond O(hydroxyl)···O(hydroxyl)'2.75 Å (1D Polymeric Chain)

Crystallographic Insights: While gas-phase DFT heavily favors an isolated intramolecular hydrogen bond, solid-state packing forces introduce a competitive dynamic. The SC-XRD data demonstrates that the molecule adopts a gauche conformation (dihedral angle ~62.4°), driven by the Thorpe-Ingold effect. However, to maximize lattice stability, the hydroxyl proton often participates in a bifurcated hydrogen-bonding network, acting simultaneously as an intramolecular donor to the ester carbonyl and an intermolecular donor to an adjacent molecule's hydroxyl oxygen, forming infinite 1D polymeric chains along the crystallographic b-axis.

Implications for Drug Development and Chemical Synthesis

The rigidified gauche conformation of 2-acetoxy-2-methyl-1-propanol has profound implications when utilized as a synthetic intermediate. The spatial shielding provided by the gem-dimethyl groups, combined with the locked dihedral angle, dictates the stereoelectronic trajectory of incoming nucleophiles. In drug development, incorporating this motif into a pharmacophore introduces a highly predictable, rigid vector that can enhance binding affinity to target receptors by minimizing the entropic penalty typically associated with the binding of flexible aliphatic chains.

References

  • PubChem. "2-Acetoxy-2-methyl-1-propanol | C6H12O3 | CID 29970583". National Center for Biotechnology Information. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8. URL:[Link]

  • van Leeuwen, P. W. N. M., et al. (2019). "gem-Dialkyl Effect in Diphosphine Ligands: Synthesis, Coordination Behavior, and Application in Pd-Catalyzed Hydroformylation". ACS Organometallics, 38(24), 4664-4673. URL:[Link]

Sources

Exploratory

Pharmacokinetic Utility and Chemical Profiling of PubChem CID 29970583: A Technical Whitepaper

Executive Summary 2-Acetoxy-2-methyl-1-propanol (PubChem CID 29970583) is a low-molecular-weight aliphatic ester-alcohol that serves as a critical structural motif in organic synthesis, metabolic tracking, and prodrug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Acetoxy-2-methyl-1-propanol (PubChem CID 29970583) is a low-molecular-weight aliphatic ester-alcohol that serves as a critical structural motif in organic synthesis, metabolic tracking, and prodrug design. While not a standalone therapeutic agent, its structural features—specifically the acetate ester linkage adjacent to a sterically hindering gem-dimethyl group—make it a highly valuable model compound for studying carboxylesterase-mediated hydrolysis and metabolic stability. This whitepaper synthesizes the chemical descriptors, structural pharmacokinetics, and field-proven experimental methodologies associated with CID 29970583, providing drug development professionals with a self-validating framework for utilizing this compound in pharmacokinetic (PK) and chemical biology applications.

Chemical Identity and Descriptors

The physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. CID 29970583 is characterized by a highly balanced hydrophilic-lipophilic nature, driven by its primary alcohol and acetate ester functionalities.

Table 1: Computed Chemical Descriptors
DescriptorValueSource / Causality
IUPAC Name (1-hydroxy-2-methylpropan-2-yl) acetateStandardized nomenclature[1].
SMILES CC(=O)OC(C)(C)CODefines the gem-dimethyl branching adjacent to the ester[1].
Molecular Weight 132.16 g/mol Low molecular weight ensures high ligand efficiency[1].
Exact Mass 132.0786 DaCritical for high-resolution mass spectrometry (HRMS) calibration[1].
Topological Polar Surface Area (TPSA) 46.5 ŲFalls well below the 140 Ų threshold, predicting excellent passive membrane permeability[1].

Structural Pharmacokinetics and Biological Activity

Because CID 29970583 is primarily utilized as an intermediate and a structural probe, its "biological activity" is defined by how biological systems—specifically metabolic enzymes—interact with its functional groups.

Esterase-Mediated Prodrug Masking

The esterase-mediated strategy is pervasive in medicinal chemistry for unmasking compounds and improving bioavailability[2]. Acetate esters are frequently used to shroud polar hydroxyl groups, increasing the lipophilicity of the parent molecule to facilitate cellular entry[2]. A classic clinical example of this is abiraterone acetate, where the acetate ester significantly enhances intestinal absorption before being cleaved by esterases into the active drug[3].

In the case of CID 29970583, the acetate group is positioned adjacent to a gem-dimethyl carbon. Causality in Design: This steric bulk acts as a kinetic shield. Unbranched aliphatic esters are rapidly degraded by ubiquitous human carboxylesterases (CES1 and CES2) in the liver and plasma[2]. The gem-dimethyl group introduces steric hindrance that slows the nucleophilic attack of the esterase's catalytic serine residue, effectively converting a rapid-cleavage moiety into a controlled-release or metabolically stable motif.

Deuterium Labeling and Metabolic Shunting

In advanced PK studies, the deuterated isotopologue of this compound (2-Acetoxy-2-methyl-1-propanol-d6) is utilized[4]. Causality in Design: Replacing C-H bonds with stronger C-D bonds increases the bond dissociation energy. This exploits the kinetic isotope effect to reduce the rate of cytochrome P450 (CYP450)-mediated oxidative metabolism at the methyl groups[4]. By preventing this "metabolic shunting," researchers can isolate and quantify the esterase-mediated cleavage pathway without confounding oxidative degradation[4].

Mechanistic Pathway Visualization

The primary biological transformation of CID 29970583 is its hydrolysis. The diagram below illustrates the enzymatic cleavage of the acetate prodrug motif.

Pathway CID CID 29970583 (2-Acetoxy-2-methyl-1-propanol) CES Carboxylesterases (CES1 / CES2) CID->CES Hydrolysis Diol 2-Methylpropane-1,2-diol (Active/Intermediate) CES->Diol Acetate Acetic Acid (Byproduct) CES->Acetate

Caption: Esterase-mediated hydrolysis pathway of CID 29970583 into its diol and acetate components.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice.

Protocol 1: In Vitro Carboxylesterase Hydrolysis Assay

This protocol determines the metabolic half-life ( t1/2​ ) of the acetate ester linkage in CID 29970583.

  • Preparation of Working Solutions: Dissolve CID 29970583 in DMSO to create a 10 mM stock. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) to a 10 µM working concentration.

    • Causality: The final DMSO concentration must be kept below 0.1% (v/v) to prevent solvent-induced denaturation or competitive inhibition of carboxylesterases.

  • Enzyme Pre-incubation: Suspend Human Liver Microsomes (HLM) in the phosphate buffer to a final protein concentration of 1 mg/mL. Pre-warm the suspension in a water bath at 37°C for 5 minutes.

    • Causality: HLMs provide a physiologically relevant pool of CES1/CES2. Pre-warming ensures the reaction initiates at human physiological temperature, preventing thermal shock kinetics.

  • Reaction Initiation: Add the 10 µM substrate to the HLM suspension to initiate the reaction.

  • Time-Course Sampling and Quenching: At intervals (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of organic solvent to aqueous buffer, combined with the near-freezing temperature, instantly denatures the enzymes and precipitates the proteins, halting hydrolysis at the exact time point.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

    • Causality: Pelleting the denatured proteins yields a clear supernatant, preventing the clogging of the LC-MS/MS analytical column.

Protocol 2: LC-MS/MS Metabolic Tracking Workflow

When using the deuterated variant (2-Acetoxy-2-methyl-1-propanol-d6) to track metabolic fate, the analytical workflow must be optimized for isotopic mass shifts.

Workflow Incubate Incubate with HLM (37°C, pH 7.4) Quench Quench Reaction (Ice-cold ACN + IS) Incubate->Quench Centrifuge Centrifugation (14,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Kinetics Kinetic Profiling (Half-life Calculation) LCMS->Kinetics

Caption: Step-by-step LC-MS/MS workflow for metabolic stability profiling.

  • MRM Optimization: Configure the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the specific parent-to-daughter m/z transitions for the -d6 isotopologue.

    • Causality: Deuterated compounds possess unique mass signatures that eliminate background noise from endogenous aliphatic molecules in the HLM matrix, drastically improving the signal-to-noise ratio.

  • Kinetic Calculation: Plot the natural logarithm of the remaining percentage of the compound against time. Calculate the elimination rate constant ( k ) from the slope.

    • Causality: Assuming first-order kinetics (since substrate concentration << Km​ ), the half-life is calculated as t1/2​=0.693/k . This allows for the derivation of intrinsic clearance ( CLint​ ), a critical parameter for scaling in vitro data to in vivo predictions.

Sources

Foundational

Exact Monoisotopic Mass and Analytical Profiling of 2-Acetoxy-2-Methyl-1-Propanol: A Technical Guide for Organic Synthesis and Proteomics

Executive Summary In the realm of organic synthesis, proteomics research, and pharmaceutical development, 2-acetoxy-2-methyl-1-propanol (CAS 947252-23-5) serves as a highly specialized building block[1]. Structurally cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic synthesis, proteomics research, and pharmaceutical development, 2-acetoxy-2-methyl-1-propanol (CAS 947252-23-5) serves as a highly specialized building block[1]. Structurally characterized by a gem-dimethyl group adjacent to an ester linkage, this compound is highly valued in the development of sterically hindered prodrugs and complex molecular architectures. For analytical chemists and drug development professionals, verifying the structural integrity of this intermediate relies heavily on High-Resolution Mass Spectrometry (HRMS). This technical guide provides an in-depth analysis of the exact monoisotopic mass of 2-acetoxy-2-methyl-1-propanol, the analytical workflows required for its verification, and its strategic utility in synthetic chemistry.

Physicochemical Profiling & Structural Elucidation

The exact monoisotopic mass of a molecule is calculated using the mass of the primary, most abundant isotope of each constituent element. For 2-acetoxy-2-methyl-1-propanol ( C6​H12​O3​ ), the calculation strictly utilizes 12C , 1H , and 16O :

  • Carbon ( 12C ): 6 × 12.000000 = 72.000000 Da

  • Hydrogen ( 1H ): 12 × 1.007825 = 12.093900 Da

  • Oxygen ( 16O ): 3 × 15.994915 = 47.984745 Da

The summation of these isotopic masses yields an exact monoisotopic mass of 132.078644 Da [1]. This precise value is the cornerstone for HRMS identification, allowing researchers to distinguish the target compound from isobaric interferences in complex biological or synthetic matrices.

Table 1: Physicochemical Properties of 2-Acetoxy-2-Methyl-1-Propanol

PropertyValue
IUPAC Name (1-hydroxy-2-methylpropan-2-yl) acetate
CAS Number 947252-23-5
Chemical Formula C6​H12​O3​
Molecular Weight 132.16 g/mol
Exact Monoisotopic Mass 132.078644 Da
SMILES CC(=O)OC(C)(C)CO
Topological Polar Surface Area 46.5 Ų
High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To validate the synthesis or purity of 2-acetoxy-2-methyl-1-propanol, a self-validating HRMS protocol must be established[2].

Causality of Analytical Choices: Electrospray Ionization in positive mode (ESI+) is the preferred ionization technique. The molecule's oxygen-rich structure (containing both a primary hydroxyl and an ester group) acts as an excellent proton acceptor, readily forming a protonated molecular ion [M+H]+ or capturing ambient sodium to form a sodium adduct [M+Na]+ .

Protocol: Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a solvent system of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Reasoning: Formic acid acts as an abundant proton donor, significantly enhancing ionization efficiency and signal-to-noise ratio in ESI+.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution from 5% to 95% Acetonitrile over 5 minutes. Reasoning: The non-polar C18 stationary phase provides sufficient retention for this relatively polar, low-molecular-weight aliphatic compound, effectively separating it from unreacted precursors.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation without thermally degrading the ester bond.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer operating at a minimum resolution of 70,000 (at m/z 200). Reasoning: High resolution is mandatory to achieve a mass accuracy of < 5 ppm, which is required to rule out isobaric formulas.

  • Data Extraction: Extract the theoretical protonated mass ( [M+H]+ ) at m/z 133.0859 and the sodium adduct ( [M+Na]+ ) at m/z 155.0684 . A mass error of less than 3 ppm acts as a self-validating checkpoint for structural identity.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Protonation) B->C D HRMS Analysis (Orbitrap, R=70,000) C->D E Data Extraction (m/z 133.0859 [M+H]+) D->E

HRMS analytical workflow for verifying the monoisotopic mass of 2-acetoxy-2-methyl-1-propanol.

Synthetic Logic and Role in Drug Development

In pharmaceutical chemistry, 2-acetoxy-2-methyl-1-propanol is strategically utilized for its unique steric properties. The compound features a gem-dimethyl group ( −C(CH3​)2​− ) directly adjacent to the ester linkage.

Causality in Prodrug Design: Esterases in the human body rapidly hydrolyze standard ester prodrugs, leading to premature active pharmaceutical ingredient (API) release and potential systemic toxicity. By incorporating the 2-acetoxy-2-methyl-1-propanol motif, the bulky gem-dimethyl group creates significant steric hindrance around the ester carbonyl. This physical blockade slows down enzymatic nucleophilic attack, effectively tuning and extending the pharmacokinetic half-life of the prodrug.

Protocol: Synthetic Generation Workflow
  • Reagent Mixing: Combine isobutylene oxide (2,2-dimethyloxirane) with an excess of glacial acetic acid.

  • Acid Catalysis: Introduce a catalytic amount of sulfuric acid ( H2​SO4​ ) to the reaction mixture at 0°C. Reasoning: Under acidic conditions, the epoxide ring-opening proceeds via an SN​1 -like mechanism. The nucleophile (acetate) attacks the more substituted, most stable carbocationic center (C2), specifically yielding the target 2-acetoxy-2-methyl-1-propanol rather than the primary alcohol derivative.

  • Quenching and Extraction: Neutralize the reaction with saturated sodium bicarbonate to halt catalysis, and extract the organic layer with ethyl acetate.

  • Purification: Purify via silica gel chromatography to isolate the intermediate for downstream API conjugation.

Synthetic_Logic A Isobutylene Oxide (Precursor) B Acid-Catalyzed Ring Opening (Acetic Acid) A->B C 2-Acetoxy-2-methyl-1-propanol (Intermediate) B->C D Prodrug Conjugation (API Attachment) C->D E Sterically Hindered Ester (Controlled Release) D->E

Synthetic pathway and application logic for 2-acetoxy-2-methyl-1-propanol in prodrug design.

Conclusion

The exact monoisotopic mass of 2-acetoxy-2-methyl-1-propanol (132.078644 Da ) is a fundamental parameter for its analytical verification in synthetic and proteomic workflows. By employing high-resolution mass spectrometry coupled with a deep understanding of its ionization causality, researchers can confidently validate this intermediate. Furthermore, the strategic exploitation of its sterically hindered structure continues to provide drug developers with a powerful, modular tool for fine-tuning prodrug stability and optimizing pharmacokinetic profiles.

References
  • National Center for Biotechnology Information (PubChem). "2-Acetoxy-2-methyl-1-propanol | C6H12O3 | CID 29970583". PubChem Compound Database. Available at:[Link]

  • Pharmaffiliates. "CAS No : 947252-23-5 | Product Name : 2-Acetoxy-2-methyl-1-propanol". Pharmaffiliates Reference Standards. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis of 2-acetoxy-2-methyl-1-propanol

Application Note & Protocol Topic: Regioselective Laboratory Synthesis of 2-Acetoxy-2-methyl-1-propanol Abstract This document provides a detailed, step-by-step protocol for the laboratory synthesis of 2-acetoxy-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Regioselective Laboratory Synthesis of 2-Acetoxy-2-methyl-1-propanol

Abstract

This document provides a detailed, step-by-step protocol for the laboratory synthesis of 2-acetoxy-2-methyl-1-propanol, a useful intermediate in organic synthesis.[1] The primary challenge in synthesizing this molecule from its corresponding diol, 2-methyl-1,2-propanediol, is achieving regioselectivity. Primary alcohols are kinetically favored and typically more reactive to acylation than sterically hindered tertiary alcohols.[2] This guide outlines a robust three-step synthetic strategy designed to overcome this challenge: (1) selective protection of the more reactive primary hydroxyl group using a sterically demanding silyl ether, (2) acetylation of the remaining tertiary hydroxyl group, and (3) selective deprotection of the primary alcohol to yield the final product. This methodology ensures high purity and yield by controlling the reactivity of the bifunctional starting material.

Introduction: The Challenge of Regioselectivity

The synthesis of 2-acetoxy-2-methyl-1-propanol requires the selective acetylation of the tertiary hydroxyl group of 2-methyl-1,2-propanediol while leaving the primary hydroxyl group unmodified. Direct acetylation using standard reagents like acetic anhydride typically results in preferential acylation of the less sterically hindered primary alcohol.[3][4] While methods for acetylating tertiary alcohols exist, achieving selectivity in the presence of a primary alcohol is non-trivial.[5]

To circumvent this, a protection group strategy is employed. This approach is a cornerstone of modern organic synthesis, allowing chemists to "mask" a reactive functional group while transformations are carried out elsewhere in the molecule. In this protocol, we utilize tert-butyldimethylsilyl chloride (TBDMSCl), a bulky protecting group that will selectively react with the sterically accessible primary alcohol of 2-methyl-1,2-propanediol. Once the primary alcohol is protected, the unhindered tertiary alcohol can be easily acetylated. A final, clean deprotection step using a fluoride source liberates the primary alcohol, yielding the desired target molecule.

Overall Reaction Scheme:

(Simplified representation for illustrative purposes)

Materials, Reagents, and Instrumentation

Reagents & Materials
Reagent/MaterialFormulaMW ( g/mol )SupplierGradeNotes
2-Methyl-1,2-propanediolC₄H₁₀O₂90.12Sigma-Aldrich≥98%Starting material
tert-Butyldimethylsilyl chloride (TBDMSCl)C₆H₁₅ClSi150.72Sigma-Aldrich97%Protecting agent
ImidazoleC₃H₄N₂68.08Sigma-Aldrich≥99%Base for silylation
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrousSolvent
Acetic AnhydrideC₄H₆O₃102.09Sigma-Aldrich≥99%Acetylating agent
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17Sigma-Aldrich≥99%Acylation catalyst
Tetrabutylammonium fluoride (TBAF)C₁₆H₃₆FN261.46Sigma-Aldrich1.0 M in THFDeprotecting agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificACS GradeExtraction/Eluent
HexanesN/A~86.18Fisher ScientificACS GradeEluent
Saturated NaHCO₃ SolutionNaHCO₃84.01In-house prep.N/AAqueous wash
Brine (Saturated NaCl)NaCl58.44In-house prep.N/AAqueous wash
Anhydrous Sodium SulfateNa₂SO₄142.04Fisher ScientificACS GradeDrying agent
Silica GelSiO₂60.08SiliCycle60 Å, 40-63 µmChromatography
Instrumentation
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Nitrogen inlet/outlet or drying tube

  • Glass funnels and separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography setup (column, pump, fraction collector)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

  • Mass Spectrometer (e.g., ESI-MS)

Experimental Workflow Visualization

The three-stage synthesis process is outlined in the workflow diagram below. Each stage involves a core reaction followed by purification to ensure the intermediate's quality before proceeding to the next step.

G Start Starting Material: 2-Methyl-1,2-propanediol Step1 Step 1: Protection (Silylation) Start->Step1 TBDMSCl, Imidazole, DCM Purification Workup & Purification Step1->Purification Intermediate1 Intermediate 1: 1-(TBDMS-oxy)-2-methyl -2-propanol Step2 Step 2: Acetylation Intermediate1->Step2 Ac₂O, DMAP, DCM Purification2 Workup & Purification Step2->Purification2 Intermediate2 Intermediate 2: Protected Di-ester Step3 Step 3: Deprotection Intermediate2->Step3 TBAF, THF Purification3 Workup & Purification Step3->Purification3 FinalProduct Final Product: 2-Acetoxy-2-methyl -1-propanol Purification->Intermediate1 Purification2->Intermediate2 Purification3->FinalProduct

Caption: Workflow for the regioselective synthesis of 2-acetoxy-2-methyl-1-propanol.

Step-by-Step Synthesis Protocol

Step 1: Selective Protection of 2-Methyl-1,2-propanediol

Causality: This step protects the sterically unhindered primary alcohol. TBDMSCl is a bulky reagent and will preferentially react with the primary hydroxyl group over the sterically congested tertiary one. Imidazole acts as a mild base to activate the alcohol and neutralize the HCl byproduct.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,2-propanediol (9.01 g, 100 mmol) and imidazole (7.5 g, 110 mmol, 1.1 equiv).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir under a nitrogen atmosphere until all solids dissolve. Cool the flask to 0 °C in an ice-water bath.

  • Reaction: In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (15.1 g, 100 mmol, 1.0 equiv) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirring diol solution over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (using a 4:1 Hexanes:EtOAc eluent), observing the consumption of the starting material.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.[6] Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.[6][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil via flash column chromatography on silica gel (using a gradient of 5% to 20% EtOAc in hexanes) to yield 1-(tert-butyldimethylsilyloxy)-2-methylpropan-2-ol as a colorless oil.

Step 2: Acetylation of the Tertiary Hydroxyl Group

Causality: With the primary alcohol protected, the tertiary alcohol is now the only available site for acylation. Acetic anhydride is the acetyl source, and DMAP is a highly efficient nucleophilic catalyst that significantly accelerates the acylation of sterically hindered alcohols.[8]

  • Setup: To a 100 mL round-bottom flask, add the purified intermediate from Step 1 (e.g., 20.4 g, 100 mmol, assuming 100% yield for calculation), 4-(dimethylamino)pyridine (DMAP) (1.22 g, 10 mmol, 0.1 equiv), and 80 mL of anhydrous DCM.

  • Reaction: Cool the mixture to 0 °C. Add acetic anhydride (11.2 g, 110 mmol, 1.1 equiv) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor for the disappearance of the starting alcohol by TLC (4:1 Hexanes:EtOAc).

  • Workup: Carefully quench the reaction with 50 mL of saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and wash the organic layer with 50 mL of brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 2-(tert-butyldimethylsilyloxy)-1,1-dimethylethyl acetate, can often be used in the next step without further purification if TLC shows a clean conversion. If necessary, purify by flash chromatography (2% to 10% EtOAc in hexanes).

Step 3: Deprotection to Yield 2-Acetoxy-2-methyl-1-propanol

Causality: The silicon-oxygen bond is selectively cleaved by a fluoride source. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation due to its high affinity for silicon.

  • Setup: Dissolve the acetylated intermediate from Step 2 (e.g., 24.6 g, 100 mmol) in 100 mL of tetrahydrofuran (THF) in a 250 mL round-bottom flask.

  • Reaction: Add tetrabutylammonium fluoride (TBAF) (110 mL of a 1.0 M solution in THF, 110 mmol, 1.1 equiv) dropwise at room temperature.

  • Monitoring: Stir for 2-3 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc), observing the formation of the more polar final product.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF. Redissolve the residue in 150 mL of ethyl acetate and wash with 3 x 50 mL of water to remove TBAF salts, followed by 50 mL of brine.

  • Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography (using a gradient of 20% to 50% EtOAc in hexanes) to afford pure 2-acetoxy-2-methyl-1-propanol.

Characterization of Final Product

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the primary alcohol proton (-OH), the CH₂ group adjacent to the alcohol, the two methyl groups on the quaternary center, and the acetyl methyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the acetyl carbonyl carbon, the quaternary carbon bearing the acetate, the CH₂ carbon, the two equivalent methyl carbons, and the acetyl methyl carbon.

  • FT-IR (neat, cm⁻¹): Expect a broad absorption band around 3400 cm⁻¹ (O-H stretch) and a strong, sharp absorption around 1735 cm⁻¹ (C=O stretch of the ester).

  • Mass Spectrometry (ESI+): Expect to observe the [M+Na]⁺ adduct. For C₆H₁₂O₃ (MW: 132.16)[9], the expected m/z would be ~155.15.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation and skin contact.

    • Acetic Anhydride: Is corrosive and a lachrymator. Handle with care and avoid breathing vapors.

    • Imidazole & DMAP: Are toxic and corrosive. Avoid skin contact.

    • TBAF: Is corrosive and toxic. Handle with care.

  • Workup: Quenching steps, especially with water/bicarbonate after using acetic anhydride, can be exothermic and release gas. Add quenching agents slowly.

References

  • Iwasaki, T., Maegawa, Y., Hayashi, Y., Ohshima, T., & Mashima, K. (2009). A Simple, General, and Highly Chemoselective Acetylation of Alcohols Using Ethyl Acetate as the Acetyl Donor Catalyzed by a Tetranuclear Zinc Cluster. Synlett, 2009(10), 1659-1663. Available at: [Link]

  • Karimi, B., & Zareyee, D. (2008). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. Semantic Scholar. Available at: [Link]

  • Uenishi, J., Matsui, K., & Hiraoka, T. (2000). An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2. The Journal of Organic Chemistry, 65(25), 8949-8952. Available at: [Link]

  • Kamal, A., & Ramana, K. V. (2016). Selective acetylation of primary alcohols by ethyl acetate. Academia.edu. Available at: [Link]

  • Kamal, A., & Ramana, K. V. (2016). Selective acetylation of primary alcohols by ethyl acetate. Tetrahedron Letters. Available at: [Link]

  • Organic Syntheses. Procedure for aqueous workup. Available at: [Link]

  • D'auria, M., & Zampino, M. (2018). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. Available at: [Link]

  • Pharmaffiliates. 2-Acetoxy-2-methyl-1-propanol. Available at: [Link]

  • PubChem. 2-Acetoxy-2-methyl-1-propanol. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link]

Sources

Application

Application Note: Protocol for Quantitative Proteomics Using 2-Acetoxy-2-methyl-1-propanol (AMP) Derivatization

Executive Summary In bottom-up proteomics, highly hydrophilic peptides often suffer from poor retention on reversed-phase C18 columns and suppressed ionization efficiency in positive-ion electrospray ionization (ESI) due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In bottom-up proteomics, highly hydrophilic peptides often suffer from poor retention on reversed-phase C18 columns and suppressed ionization efficiency in positive-ion electrospray ionization (ESI) due to the negative charge of free carboxyl groups. 2-Acetoxy-2-methyl-1-propanol (AMP) (C₆H₁₂O₃, MW: 132.16 g/mol )[1], an advanced reagent for proteomics research[2], offers a robust chemical solution. By esterifying the C-terminus and acidic residues (Asp/Glu), AMP neutralizes negative charges and appends a hydrophobic tag, significantly enhancing MS signal intensity. Furthermore, the availability of its deuterated isotopologue (d6-AMP) enables highly multiplexed, stable-isotope quantitative mass spectrometry[3].

This application note details a self-validating, field-proven protocol for the EDC-mediated derivatization of tryptic peptides using d0/d6-AMP.

Mechanistic Rationale & Experimental Logic

The derivatization leverages carbodiimide crosslinking chemistry. EDC activates the peptide carboxyl groups to form an unstable O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst to prevent the formation of a dead-end N-acylurea byproduct. Finally, the primary hydroxyl group of AMP executes a nucleophilic attack to form a stable ester bond.

Why 2-Acetoxy-2-methyl-1-propanol?

  • Steric Accessibility: The primary alcohol ensures rapid reaction kinetics with activated carboxyls.

  • Built-in Protection: The tertiary acetate group prevents intra-molecular side reactions during coupling and provides a diagnostic neutral loss (acetic acid, 60.02 Da) during HCD fragmentation, which can be exploited to filter chimeric spectra.

  • Quantitation: Isotopic pairs (d0 and d6) provide a precise Δ6.038 Da mass shift per carboxyl group, ideal for relative quantitation[3].

Mechanism Carboxyl Peptide Carboxyls (C-term, Asp, Glu) EDC EDC Activation (O-acylisourea intermediate) Carboxyl->EDC Step 1 Product AMP-Esterified Peptide (+114.068 Da) EDC->Product Step 2 AMP 2-Acetoxy-2-methyl-1-propanol (Nucleophilic Attack) AMP->Product Primary OH Benefits Increased Hydrophobicity & Enhanced ESI Signal Product->Benefits Result

Logical relationship of peptide carboxyl derivatization via EDC-mediated esterification with AMP.

Required Reagents and Materials

  • 2-Acetoxy-2-methyl-1-propanol (d0-AMP): CAS 947252-23-5[4]

  • 2-Acetoxy-2-methyl-1-propanol-d6 (d6-AMP): CAS 1185110-46-6[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • DMAP (4-Dimethylaminopyridine)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Trifluoroacetic Acid (TFA).

  • Internal Standard: Synthetic Glu-1-Fibrinopeptide B (EGVNDNEEGFFSAR).

Self-Validating Protocol: Step-by-Step Methodology

Phase 1: Preparation & Internal QC Spike
  • Digest 50 µg of your target protein extract using sequencing-grade trypsin (1:50 w/w) overnight at 37°C.

  • Self-Validation Step: Spike the digest with 1 pmol of synthetic Glu-1-Fibrinopeptide B. This peptide contains three reactive carboxyl groups (two Glu residues + C-terminus) and serves as an internal barometer for labeling efficiency.

  • Lyophilize the peptide mixture to complete dryness in a vacuum concentrator.

    • Causality: Carbodiimide crosslinking is highly sensitive to moisture. Even trace water will rapidly hydrolyze the O-acylisourea intermediate back to a carboxyl group, aborting the reaction.

Phase 2: EDC-Mediated AMP Esterification
  • Reconstitute the lyophilized peptides in 50 µL of strictly anhydrous DMF.

  • Add 10 µL of 1 M AMP (either d0 or d6 variant) dissolved in anhydrous DMF.

  • Add 10 µL of freshly prepared 0.5 M EDC and 5 µL of 0.1 M DMAP in anhydrous DMF.

  • Incubate at 25°C for 2 hours under continuous vortexing (800 rpm).

Phase 3: Reaction Quenching & Cleanup
  • Quench the reaction by adding 100 µL of 0.1% TFA in LC-MS grade water. Incubate for 15 minutes at room temperature to hydrolyze any unreacted intermediates.

  • Desalt the labeled peptides using C18 StageTips. The added hydrophobicity of the AMP tag ensures near 100% retention of previously hydrophilic peptides.

  • Wash the StageTip with 100 µL of 0.1% FA in water.

  • Elute with 50 µL of 80% ACN / 0.1% FA. Lyophilize the eluate.

Phase 4: NanoLC-ESI-MS/MS Acquisition
  • Resuspend the labeled peptides in 20 µL of 5% ACN / 0.1% FA.

  • Inject 1 µL onto a C18 analytical nano-column (e.g., 75 µm × 25 cm, 1.9 µm particle size).

  • Acquire data using Data-Dependent Acquisition (DDA). Configure the search engine with dynamic modifications for the mass shifts detailed in Table 1.

Workflow Start Protein Extraction & Trypsin Digestion Split Sample Aliquoting (Control vs. Treated) Start->Split LabelL Light Labeling (d0-AMP) + EDC/DMAP Split->LabelL LabelH Heavy Labeling (d6-AMP) + EDC/DMAP Split->LabelH Mix Pool Labeled Peptides (1:1 Ratio) LabelL->Mix LabelH->Mix Desalt C18 SPE Cleanup Mix->Desalt LCMS NanoLC-ESI-MS/MS Analysis Desalt->LCMS Data Quantitative Proteomics Data Processing LCMS->Data

Workflow for quantitative proteomics using d0/d6 2-acetoxy-2-methyl-1-propanol isotopic labeling.

Quantitative Data Presentation

Table 1: Quantitative Mass Shifts for AMP Derivatization

Amino Acid / Terminus Unlabeled Residue Mass (Da) d0-AMP Labeled Mass (Da) d6-AMP Labeled Mass (Da) Mass Shift (ΔDa)
C-terminus (-OH) 17.002 131.070 137.108 +114.068
Aspartate (Asp, D) 115.026 229.094 235.132 +114.068

| Glutamate (Glu, E) | 129.042 | 243.110 | 249.148 | +114.068 |

Table 2: Optimized NanoLC Gradient for AMP-Labeled Peptides

Time (min) Flow Rate (nL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.0 300 95 5
5.0 300 85 15
65.0 300 55 45
70.0 300 5 95
80.0 300 5 95

| 85.0 | 300 | 95 | 5 |

Field-Proven Insights & Troubleshooting

  • Validating Reaction Completeness: Evaluate the MS1 spectrum of the spiked Glu-1-Fibrinopeptide B. The fully labeled peptide should exhibit a mass shift of +342.204 Da (3 × 114.068 Da). If partially labeled peaks (+114.068 or +228.136 Da) exceed 5% of the fully labeled peak intensity, the reaction is incomplete. This is almost exclusively caused by moisture contamination or degraded EDC.

  • Managing Tyrosine Over-labeling: In rare cases of stoichiometric excess, the phenolic hydroxyl of Tyrosine may undergo esterification. If +114 Da modifications are observed on Tyr residues during database searches, introduce a mild hydroxylamine wash (0.5 M, pH 7.5 for 30 mins) prior to StageTip desalting. This selectively reverses Tyr-O-esters while leaving the robust aliphatic Asp/Glu esters intact.

  • Exploiting Diagnostic Neutral Loss: During HCD fragmentation, the tertiary acetate group of the AMP tag is prone to a characteristic neutral loss of acetic acid (60.02 Da). Application scientists can leverage this signature transition in targeted Parallel Reaction Monitoring (PRM) assays to confidently identify labeled peptides in complex matrices.

References

  • PubChem Compound Summary for CID 29970583, 2-Acetoxy-2-methyl-1-propanol . National Center for Biotechnology Information. Available at:[Link]

  • 2-Acetoxy-2-methyl-1-propanol-d6 . MySkinRecipes / Mass Spectrometry Reagents. Available at:[Link]

Sources

Method

Application Note: 2-Acetoxy-2-methyl-1-propanol as a Strategic Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Strategic Utility: Overcoming Metabolic Hotspots In modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Strategic Utility: Overcoming Metabolic Hotspots

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of an Active Pharmaceutical Ingredient (API) is as critical as optimizing its target affinity. The 2-hydroxypropyl group is a frequently utilized motif to improve aqueous solubility and establish key hydrogen bond interactions. However, this secondary alcohol often acts as a severe metabolic hotspot, undergoing rapid oxidation by CYP450 enzymes to form a ketone metabolite, which can lead to off-target toxicity and rapid clearance[1].

To circumvent this, medicinal chemists employ a bioisosteric replacement: gem-dimethylation of the carbon adjacent to the hydroxyl group. This yields the 2-hydroxy-2-methylpropyl motif. As demonstrated in the discovery of the clinical c-Met inhibitor AMG 458, replacing the oxidation-prone 2-hydroxypropyl group with a 2-hydroxy-2-methylpropyl chain completely blocked ketone formation, resulting in a potent, highly selective, and metabolically stable clinical candidate ()[1].

MetabolicStability A 2-Hydroxypropyl Motif (Susceptible) B Oxidation by CYP450 Enzymes A->B D 2-Hydroxy-2-methylpropyl (Blocked Motif) A->D Bioisosteric Replacement C Ketone Metabolite (Loss of Selectivity) B->C Rapid Degradation E Metabolic Stability (Prolonged Half-life) D->E CYP450 Resistance

Fig 1. Bioisosteric replacement of a metabolic hotspot using the 2-hydroxy-2-methylpropyl motif.

The Synthetic Challenge & The Building Block Solution

While the biological rationale for the 2-hydroxy-2-methylpropyl group is clear, its chemical introduction is notoriously difficult. Traditional routes rely on the nucleophilic ring-opening of isobutylene oxide. However, this approach frequently fails with electron-deficient amines (e.g., aminopyridines, anilines) due to the high activation energy required, or necessitates harsh Lewis acids that can degrade sensitive API scaffolds.

By utilizing 2-acetoxy-2-methyl-1-propanol (CAS 947252-23-5) ()[2], chemists can bypass these kinetic barriers entirely. This monoprotected 1,2-diol features a free primary hydroxyl that can be cleanly oxidized to an aldehyde for reductive amination, while the acetate group effectively shields the sterically hindered tertiary alcohol from unwanted side reactions.

Quantitative Comparison of Precursor Strategies
Precursor TypeRepresentative ReagentTypical Yield (N-Alkylation)RegioselectivityDeprotection Required?
Unprotected Diol 2-Methyl-1,2-propanediol< 30% (Complex mixtures)PoorNo
Epoxide Isobutylene Oxide40-60% (Fails for anilines)ModerateNo
Protected Diol 2-Acetoxy-2-methyl-1-propanol> 85% (via Aldehyde) Excellent (>99%) Yes (Mild K2CO3)

Validated Experimental Workflows

The following protocols outline a self-validating, three-step system to append the 2-hydroxy-2-methylpropyl group onto complex drug scaffolds.

SyntheticWorkflow Step1 2-Acetoxy-2-methyl-1-propanol (CAS 947252-23-5) Step2 Swern Oxidation (DMSO, (COCl)2, Et3N) Step1->Step2 Step3 2-Acetoxy-2-methylpropanal (Reactive Intermediate) Step2->Step3 >90% Yield Step4 Reductive Amination (API-Amine, NaBH(OAc)3) Step3->Step4 Step5 Acetate Deprotection (K2CO3, MeOH) Step4->Step5 Intermediate Isolation Step6 Final API with 2-Hydroxy-2-methylpropyl Step5->Step6 Quantitative Yield

Fig 2. Step-by-step synthetic workflow from 2-acetoxy-2-methyl-1-propanol to the final API.
Protocol A: Swern Oxidation to 2-Acetoxy-2-methylpropanal

Causality Insight: The Swern oxidation is prioritized over Dess-Martin periodinane (DMP) to avoid the explosive hazards of hypervalent iodine on scale-up. The acetate protecting group is completely stable under these mild, low-temperature conditions.

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried round-bottom flask with anhydrous N₂. Add anhydrous dichloromethane (DCM, 10 mL/mmol) and oxalyl chloride (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (2.2 equiv) dissolved in a minimal amount of DCM. Crucial: Maintain the internal temperature below -65 °C to prevent the active chlorodimethylsulfonium chloride intermediate from decomposing via the Pummerer rearrangement.

  • Oxidation: After 15 minutes, add a solution of 2-acetoxy-2-methyl-1-propanol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Quenching: Add triethylamine (Et₃N, 5.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting 2-acetoxy-2-methylpropanal is typically >90% pure and should be used immediately in Protocol B to prevent polymerization.

Protocol B: Reductive Amination with API Scaffolds

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it selectively reduces iminium ions over aldehydes, preventing the premature reduction of our newly synthesized 2-acetoxy-2-methylpropanal back to the starting alcohol.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the target API-amine (1.0 equiv) and 2-acetoxy-2-methylpropanal (1.2 equiv) in 1,2-dichloroethane (DCE, 5 mL/mmol). Note: DCE is preferred over DCM as its higher dielectric constant accelerates iminium formation.

  • Acid Catalysis: For weakly nucleophilic amines (e.g., anilines), add glacial acetic acid (1.5 equiv). Stir at room temperature for 30–60 minutes to ensure complete hemiaminal dehydration.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir the suspension at room temperature for 12–16 hours under N₂.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol C: Mild Global Deprotection (Acetate Cleavage)

Causality Insight: Aqueous saponification (NaOH/H₂O) of tertiary acetates is kinetically sluggish due to severe steric hindrance. Instead, we utilize anhydrous potassium carbonate in methanol. This drives a transesterification mechanism where in situ generated methoxide rapidly attacks the carbonyl, forming volatile methyl acetate.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified intermediate from Protocol B in anhydrous methanol (10 mL/mmol).

  • Transesterification: Add anhydrous K₂CO₃ (2.0 equiv). Stir the heterogeneous mixture at room temperature for 4–6 hours. Monitor by LC-MS until the acetate mass (M+H) completely shifts to the deprotected mass (M-42).

  • Isolation: Filter the suspension through a pad of Celite to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Final Polish: The byproduct (methyl acetate) evaporates during concentration. If minor impurities remain, perform a brief silica plug or crystallization to yield the final API containing the highly stable 2-hydroxy-2-methylpropyl motif.

References

  • Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) . Liu, L., et al. Journal of Medicinal Chemistry (ACS Publications), 2008. URL:[Link]

  • 2-Acetoxy-2-methyl-1-propanol | C6H12O3 | CID 29970583 . PubChem Compound Summary (National Institutes of Health). URL:[Link]

Sources

Application

Application Note: Quantitative LC-MS/MS Analysis Using 2-Acetoxy-2-methyl-1-propanol-d6 for Pharmacokinetic Profiling

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Pharmacokinetics (PK), Metabolite Tracking Introduction & Scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Pharmacokinetics (PK), Metabolite Tracking

Introduction & Scientific Rationale

In modern drug development, accurately quantifying metabolites in complex biological matrices (e.g., plasma, urine) is hindered by matrix effects and ion suppression. To mitigate these analytical challenges, Stable Isotope-Labeled Internal Standards (SIL-IS) are employed.

2-Acetoxy-2-methyl-1-propanol and its deuterated isotopologue, 2-acetoxy-2-methyl-1-propanol-d6 , serve as highly effective reagents and internal standards for mass spectrometry[1]. The strategic incorporation of deuterium replaces C–H bonds with stronger C–D bonds. This isotopic labeling enables precise tracking of the molecule's fate in biological systems, creating distinct ion clusters in MS spectra that allow unambiguous differentiation from endogenous metabolites[2].

Causality in Molecular Design: The structure of 2-acetoxy-2-methyl-1-propanol—featuring a primary alcohol and a sterically hindered tertiary acetate—is highly deliberate. The steric bulk around the acetate group protects the ester bond from premature enzymatic hydrolysis by plasma esterases during sample preparation. Meanwhile, the primary alcohol provides a reactive handle for targeted derivatization (e.g., esterification with carboxylic acid metabolites) or serves as an efficient protonation site for positive electrospray ionization (ESI+). By utilizing the d6-labeled version, analysts achieve a +6 Da mass shift, which completely bypasses the natural M+1 and M+2 isotopic overlap of the unlabeled analyte, ensuring absolute quantitative fidelity.

Chemical Properties & Quantitative Data

Understanding the exact monoisotopic mass and physicochemical properties is critical for setting up high-resolution MS or tandem MS (MRM) methods.

Table 1: Chemical and Physical Properties of the Reagents

Property2-Acetoxy-2-methyl-1-propanol2-Acetoxy-2-methyl-1-propanol-d6
CAS Registry Number 947252-23-51185110-46-6
Molecular Formula C6H12O3C6H6D6O3
Molecular Weight 132.16 g/mol 138.20 g/mol
Monoisotopic Mass 132.0786 Da138.1163 Da
PubChem CID N/A (Isotopologue)
Primary MS Role Derivatization Reagent / TargetSIL-Internal Standard (SIL-IS)

Data sourced from [3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory Quality Control (QC) checks to rule out isotopic impurity and matrix interference before any biological samples are processed.

Phase A: Reagent Preparation & System Suitability

Objective: Prepare the SIL-IS working solution and validate isotopic purity.

  • Stock Solution Preparation: Accurately weigh 1.0 mg of 2-acetoxy-2-methyl-1-propanol-d6 and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution.

    • Causality: Methanol is chosen over water to prevent long-term solvolysis of the acetate group. Store at -20°C.

  • Working Solution (WS) Preparation: Dilute the stock solution 1:1000 in 50% Acetonitrile/Water to achieve a 1.0 µg/mL working IS solution.

  • System Suitability Test (SST): Inject 5 µL of the WS directly into the LC-MS/MS.

    • Validation Check: Verify that the Signal-to-Noise (S/N) ratio for the m/z 139.1 transition is >100.

  • Isotopic Purity Check (Zero Sample): Inject a blank matrix spiked only with the d6-IS.

    • Validation Check: Monitor the unlabeled transition (m/z 133.1). The signal must be <5% of the Lower Limit of Quantification (LLOQ) to confirm the d6 reagent does not contain unlabeled impurities that would cause false positives.

Phase B: Biological Sample Preparation (Protein Precipitation)

Objective: Extract the analyte and IS from plasma while removing proteinaceous matrix.

  • Aliquot: Transfer 50 µL of human/animal plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of the 2-acetoxy-2-methyl-1-propanol-d6 working solution (1.0 µg/mL). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold 100% Acetonitrile (ACN).

    • Causality: A 1:3 ratio of aqueous plasma to organic solvent drastically lowers the dielectric constant, ensuring >95% precipitation of plasma proteins. Using cold ACN (4°C) minimizes the kinetic energy of residual esterases, preserving the structural integrity of the acetate group.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 100 µL of the clear supernatant to an LC vial insert.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of Nitrogen (N2) at room temperature. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Workflow Visualization

The following diagram maps the logical flow of the sample preparation and analytical process.

Workflow A 1. Biological Sample (Plasma/Urine Aliquot) B 2. Spike SIL-IS (2-Acetoxy-2-methyl-1-propanol-d6) A->B C 3. Protein Precipitation (Cold ACN, Vortex) B->C D 4. Centrifugation (14,000 x g, 10 min, 4°C) C->D E 5. Supernatant Transfer & N2 Evaporation D->E F 6. Reconstitution (Mobile Phase A) E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G H 8. Data Processing & PK Profiling G->H

Figure 1: Sample preparation and LC-MS/MS workflow using 2-acetoxy-2-methyl-1-propanol-d6.

LC-MS/MS Analytical Parameters

To achieve maximum sensitivity and specificity, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (ESI+).

Causality: The primary alcohol easily accepts a proton [M+H]+ in acidic mobile phases (0.1% Formic Acid). The dominant fragmentation pathway involves the neutral loss of acetic acid (60 Da), making it a highly reliable transition for quantification.

Table 2: Representative MRM Transitions (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Unlabeled Analyte 133.1 [M+H]+73.15015
d6-Labeled IS 139.1 [M+H]+79.15015

(Note: Collision Energy and Declustering Potentials must be optimized on a per-instrument basis prior to validation).

References

  • 2-Acetoxy-2-methyl-1-propanol | C6H12O3 | CID 29970583 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • 2-Acetoxy-2-methyl-1-propanol-d6 (CAS 1185110-46-6). Source: MySkinRecipes (Chemical Reagents). URL:[Link]

Sources

Method

Application Note: Chemoselective Synthesis of 2-Acetoxy-2-methyl-1-propanol via Protection-Deprotection Strategy

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Strategic Rationale The synthesis of 2-acetoxy-2-methyl-1-propanol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of 2-acetoxy-2-methyl-1-propanol (CAS: 947252-23-5) [1] from 2-methyl-1,2-propanediol (CAS: 558-43-0) [2] presents a classic chemoselectivity challenge in organic synthesis. The starting material is an asymmetric diol containing both a primary and a tertiary hydroxyl group.

The Chemoselectivity Challenge: Standard acylation conditions (e.g., acetic anhydride or acetyl chloride with a mild base) are under kinetic control and will overwhelmingly favor reaction at the less sterically hindered primary alcohol, yielding 2-hydroxy-2-methylpropyl acetate. To achieve the "inverse" selectivity—acetylating the highly hindered tertiary alcohol while leaving the primary alcohol free—a strategic protection-acylation-deprotection sequence is strictly required.

This application note details a validated, three-step workflow utilizing a tert-butyldimethylsilyl (TBS) protecting group to temporarily mask the primary hydroxyl, allowing for forced acetylation of the tertiary center, followed by selective fluoride-mediated deprotection.

Mechanistic Workflow & Pathway Visualization

The synthesis proceeds via the following logical sequence:

  • Selective Silylation: Exploiting the steric bulk of tert-butyldimethylsilyl chloride (TBSCl) to selectively protect the primary alcohol.

  • Tertiary Acetylation: Utilizing hypernucleophilic catalysis (DMAP) and elevated temperatures to overcome the steric hindrance of the tertiary alcohol.

  • Desilylation: Cleaving the TBS ether using Tetrabutylammonium fluoride (TBAF) to reveal the target compound.

G A 2-Methyl-1,2-propanediol (Starting Material) B TBS Protection (TBSCl, Imidazole) A->B Step 1 C 1-(TBS-oxy)-2-methylpropan-2-ol (Intermediate 1) B->C D Tertiary Acetylation (Ac2O, DMAP, Pyridine) C->D Step 2 E 1-(TBS-oxy)-2-methylpropan-2-yl acetate (Intermediate 2) D->E F Deprotection (TBAF, THF) E->F Step 3 G 2-Acetoxy-2-methyl-1-propanol (Target Product) F->G

Caption: Three-step chemoselective workflow for the synthesis of 2-acetoxy-2-methyl-1-propanol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, optimal conditions, and expected yields for the self-validating system.

Reaction StepSubstrateReagents (Equivalents)SolventTemp / TimeExpected Yield
1. Protection 2-Methyl-1,2-propanediol (1.0 eq)TBSCl (1.05 eq), Imidazole (2.0 eq)DCM0 °C to RT, 4 h85 - 90%
2. Acetylation Intermediate 1 (1.0 eq)Ac₂O (3.0 eq), DMAP (0.5 eq), Pyridine (5.0 eq)Neat/DCM60 °C, 12 h70 - 75%
3. Deprotection Intermediate 2 (1.0 eq)TBAF (1.2 eq, 1M in THF)THF0 °C to RT, 2 h> 90%

Experimental Protocols

Step 1: Synthesis of 1-(tert-butyldimethylsilyloxy)-2-methylpropan-2-ol

Causality Note: Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to generate a highly reactive silylimidazolium intermediate.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,2-propanediol (10.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Addition: Add imidazole (20.0 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Silylation: Slowly add tert-butyldimethylsilyl chloride (TBSCl, 10.5 mmol) in portions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield Intermediate 1 as a clear oil.

Step 2: Synthesis of 1-(tert-butyldimethylsilyloxy)-2-methylpropan-2-yl acetate

Causality Note: The tertiary alcohol is highly hindered. Standard pyridine/Ac₂O is insufficient. A stoichiometric excess of Ac₂O and a high loading of 4-Dimethylaminopyridine (DMAP) are required to form the highly reactive N-acetylpyridinium species and drive the equilibrium forward at elevated temperatures.

  • Preparation: Dissolve Intermediate 1 (8.0 mmol) in anhydrous pyridine (40.0 mmol) and DCM (10 mL).

  • Catalysis: Add DMAP (4.0 mmol) and acetic anhydride (24.0 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours under argon.

  • Workup: Cool to RT. Dilute with diethyl ether (50 mL) and wash sequentially with cold 1M HCl (to remove pyridine and DMAP), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic phase over MgSO₄, concentrate, and purify via silica gel chromatography to obtain Intermediate 2.

Step 3: Synthesis of 2-Acetoxy-2-methyl-1-propanol

Causality Note: The Si-O bond is exceptionally susceptible to cleavage by the fluoride anion due to the high bond dissociation energy of the resulting Si-F bond, allowing for mild deprotection without hydrolyzing the newly formed acetate ester.

  • Preparation: Dissolve Intermediate 2 (5.0 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL) and cool to 0 °C.

  • Deprotection: Add a 1.0 M solution of TBAF in THF (6.0 mL, 6.0 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to RT for 1.5 hours.

  • Workup: Quench with water (10 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude residue by flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound, 2-acetoxy-2-methyl-1-propanol , as a colorless liquid.

References

  • National Center for Biotechnology Information. "2-Acetoxy-2-methyl-1-propanol | C6H12O3 | CID 29970583" PubChem. Available at:[Link]

  • ChemBK. "2-Methylpropane-1,2-diol" Chemical Database. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-acetoxy-2-methyl-1-propanol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of 2-acetoxy-2-methyl-1-propanol[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of 2-acetoxy-2-methyl-1-propanol[1]. This guide is designed to troubleshoot common synthetic bottlenecks, explain the mechanistic causality behind reaction failures, and provide a field-proven, self-validating protocol for maximum yield.

Part 1: Troubleshooting & FAQs (Regioselectivity and Yield)

Q: Why is my yield of 2-acetoxy-2-methyl-1-propanol so low when using direct esterification of 2-methyl-1,2-propanediol? A: The failure stems from a fundamental mismatch in hydroxyl reactivity. In 2-methyl-1,2-propanediol, the primary hydroxyl group is significantly less sterically hindered and more nucleophilic than the tertiary hydroxyl. When you apply standard acetylation conditions (e.g., acetic anhydride with pyridine/DMAP), the reagents overwhelmingly target the primary alcohol. This results in the undesired regioisomer, 1-acetoxy-2-methyl-2-propanol. To synthesize the correct target, you must abandon direct diol acetylation and utilize the regioselective ring-opening of isobutylene oxide.

Q: How does the epoxide ring-opening route guarantee the correct regioselectivity? A: The acid-catalyzed ring opening of isobutylene oxide (2,2-dimethyloxirane) operates under electronic rather than steric control. When the epoxide oxygen is activated by a Lewis or Brønsted acid, the C-O bonds weaken. Because the two methyl groups stabilize positive charge, the transition state develops significant tertiary carbocation character (an SN1-like pathway). Consequently, the weak nucleophile (acetic acid) attacks the more substituted tertiary carbon (C2)[2]. This specific pathway leaves the original epoxide oxygen attached to the primary carbon (C1), successfully generating the terminal alcohol: 2-acetoxy-2-methyl-1-propanol.

Regioselectivity A Isobutylene Oxide (2,2-Dimethyloxirane) B Acid Activation (Lewis Acid) A->B C SN1-like Transition State (Tertiary C+ Character) B->C D Attack at C2 (Tertiary) by Acetic Acid C->D Major Pathway (Electronic Control) E Attack at C1 (Primary) by Acetic Acid C->E Minor Pathway (Steric Control) F 2-Acetoxy-2-methyl-1-propanol (Target: Terminal Alcohol) D->F G 1-Acetoxy-2-methyl-2-propanol (Undesired Byproduct) E->G

Regioselective acid-catalyzed ring opening of isobutylene oxide.

Q: I am seeing a large amount of 2-methyl-1,2-propanediol in my product mixture. How do I prevent this? A: This indicates moisture contamination. Epoxides readily undergo hydrolysis in the presence of acid and water. Water acts as a competing nucleophile, attacking the activated epoxide to form the diol. You must enforce rigorous anhydrous conditions: dry your acetic acid over molecular sieves, bake your catalysts, and run the reaction under an inert argon atmosphere.

Q: My GC-MS shows significant diacetate formation and high molecular weight polyethers. What went wrong? A: This is a symptom of poor thermal and stoichiometric control. Excess acetic acid combined with elevated temperatures drives over-acetylation (forming the diacetate). Furthermore, if the concentration of unreacted isobutylene oxide builds up in the presence of an acid catalyst, it will undergo rapid cationic homopolymerization. You must maintain temperatures below 20°C and add the epoxide slowly to keep its steady-state concentration low[3].

Part 2: Quantitative Route Comparison

To illustrate the necessity of the epoxide route, review the comparative data below. Heterogeneous Lewis acids, such as Sn-Beta zeolites, provide the highest regioselectivity by creating a constrained catalytic pocket that perfectly aligns the incoming nucleophile[2].

Synthetic StrategyCatalyst SystemRegioselectivity (Target : Byproduct)Overall YieldPrimary Impurity Profile
Direct Diol AcetylationPyridine / DMAP< 5 : 95< 5%1-acetoxy-2-methyl-2-propanol
Epoxide Ring-OpeningH₂SO₄ (Homogeneous)85 : 1568%Diacetate, Polyethers
Epoxide Ring-OpeningLiClO₄ (Mild Lewis Acid)94 : 682%Trace Diacetate
Epoxide Ring-OpeningSn-Beta Zeolite (Heterogeneous)> 99 : 192%Unreacted Epoxide

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and high yield, use the following self-validating protocol for the Lewis Acid-Catalyzed Ring Opening of Isobutylene Oxide. A self-validating system incorporates mandatory analytical checks at each phase to guarantee the chemistry is proceeding correctly before advancing.

Step 1: Catalyst Activation & System Drying

  • Action: Dry Sn-Beta zeolite (or LiClO₄) at 120°C under high vacuum for 2 hours. Purge the reaction flask with dry Argon.

  • Validation Check: Perform a Karl Fischer titration on your glacial acetic acid solvent. The reading must be <50 ppm water. If higher, re-dry the solvent to prevent diol formation.

Step 2: Reagent Preparation

  • Action: Suspend 5 mol% of the activated catalyst in 1.5 equivalents of anhydrous glacial acetic acid. Cool the system in an ice-water bath.

  • Validation Check: The internal reaction thermometer must read ≤ 2°C before proceeding. This thermal baseline is critical to prevent exothermic runaway.

Step 3: Controlled Epoxide Addition

  • Action: Add 1.0 equivalent of isobutylene oxide dropwise over 45 minutes using a syringe pump. Maintain vigorous stirring.

  • Validation Check: Monitor the internal temperature. It must not exceed 5°C during the addition. A temperature spike indicates the addition rate is too fast, which will trigger cationic polymerization.

Step 4: Reaction Maturation

  • Action: Remove the ice bath and allow the mixture to stir at 20°C for 4 hours.

  • Validation Check: Pull a 50 µL aliquot for GC-MS analysis. The reaction is validated as complete only when the isobutylene oxide peak (m/z 72) is completely absent, and the target peak (m/z 132) dominates the chromatogram.

Step 5: Quenching and Isolation

  • Action: Filter the mixture through a Celite pad to remove the solid catalyst. Dilute the filtrate with ethyl acetate and wash with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Validation Check: Test the pH of the aqueous phase. It must be ≥ 7.0, confirming the complete neutralization and removal of unreacted acetic acid.

Step 6: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via fractional vacuum distillation.

  • Validation Check: Run a ¹H NMR spectrum of the distillate. You must observe a distinct singlet for the acetate methyl group (~2.0 ppm) and a singlet for the primary -CH₂-OH protons (~3.4 ppm), confirming the correct regiochemistry.

Workflow Step1 1. Anhydrous Preparation Dry AcOH & Catalyst (KF Titration <50ppm) Step2 2. Temperature Control Cool to ≤ 2°C Step1->Step2 Step3 3. Controlled Addition Dropwise Epoxide (Temp ≤ 5°C) Step2->Step3 Step4 4. Reaction & Monitoring Stir at 20°C (GC-MS Validation) Step3->Step4 Step5 5. Catalyst Removal Filtration via Celite Step4->Step5 Step6 6. Neutralization NaHCO3 Wash (Aqueous pH ≥ 7.0) Step5->Step6 Step7 7. Isolation & Verification Vacuum Distillation & 1H NMR Step6->Step7

Step-by-step self-validating workflow for synthesizing 2-acetoxy-2-methyl-1-propanol.

References

  • PubChem. "2-Acetoxy-2-methyl-1-propanol | C6H12O3 | CID 29970583". National Institutes of Health (NIH).
  • Deshpande, N., et al. "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism". Journal of Catalysis (OSTI.gov), 2018.
  • Coates, G. W., et al. "Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity". The Journal of Organic Chemistry (ACS Publications), 2020.

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of 2-Acetoxy-2-methyl-1-propanol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges involving amphiphilic and moderately lipophilic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges involving amphiphilic and moderately lipophilic molecules. 2-Acetoxy-2-methyl-1-propanol presents a unique challenge: while it possesses a polar primary alcohol, its gem-dimethyl core and acetoxy group impart significant hydrophobic bulk. This often leads to poor solubility or "solvent-shift" precipitation in highly polar solvents like water or physiological buffers.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these formulation hurdles, ensuring your downstream in vitro and in vivo assays remain robust and reproducible.

🔬 Diagnostic FAQ: Understanding the Molecule

Q: Why does 2-acetoxy-2-methyl-1-propanol precipitate in aqueous buffers despite having a polar alcohol group? A: The solubility of a drug is a thermodynamic balance between its hydrophilic and lipophilic components[1]. While the primary hydroxyl group (-OH) acts as a hydrogen bond donor and acceptor, the gem-dimethyl group (-C(CH3)2-) creates a dense steric and hydrophobic shield. Furthermore, the acetoxy group (-O-CO-CH3), though polar, lacks hydrogen bond donors and adds to the overall hydrophobic volume. When introduced to a highly polar solvent (e.g., PBS or water), the energetic cost of disrupting the water's hydrogen-bond network exceeds the solvation energy gained, leading to hydrophobic aggregation and precipitation[2].

🛠️ Troubleshooting Guide 1: Co-Solvent Systems

Q: How can I use co-solvents to solubilize this compound for in vitro assays without causing cell toxicity? A: Co-solvents are water-miscible organic solvents that reduce the dielectric constant of the aqueous system, thereby decreasing the polarity gap between the solvent and the hydrophobic solute[3]. For 2-acetoxy-2-methyl-1-propanol, DMSO or low-molecular-weight PEGs (like PEG 400) are highly effective[4].

  • Causality & Mechanism: DMSO disrupts the highly ordered hydrogen-bonding network of water, creating a more accommodating solvation shell for the gem-dimethyl and acetoxy groups.

  • Self-Validating Protocol (Co-Solvency):

    • Stock Preparation: Dissolve 2-acetoxy-2-methyl-1-propanol in 100% DMSO to create a 1000x concentrated stock (e.g., 100 mM). Validation: The solution must be optically clear with no Schlieren lines.

    • Aqueous Dilution: Slowly add the DMSO stock dropwise to the pre-warmed (37°C) aqueous buffer while vortexing vigorously.

    • Final Concentration Check: Ensure the final DMSO concentration does not exceed 0.1% - 1.0% (v/v) to prevent cytotoxicity in cell-based assays[3].

    • Validation Step: Measure the optical density (OD) at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates, meaning the co-solvent ratio is insufficient.

🛠️ Troubleshooting Guide 2: Cyclodextrin Inclusion Complexes

Q: My downstream application cannot tolerate DMSO. What is the best alternative for purely aqueous solubilization? A: Cyclodextrins (CDs), specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are the gold standard for this scenario. CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[5].

  • Causality & Mechanism: The hydrophobic gem-dimethyl and acetoxy moieties of 2-acetoxy-2-methyl-1-propanol spontaneously partition into the hydrophobic cavity of HP-β-CD, displacing high-enthalpy water molecules. This forms a water-soluble inclusion complex, masking the hydrophobic bulk from the polar bulk solvent[6].

  • Self-Validating Protocol (Complexation via Co-evaporation):

    • Preparation: Dissolve HP-β-CD in purified water (e.g., 10% w/v). Dissolve 2-acetoxy-2-methyl-1-propanol in a volatile organic solvent (e.g., ethanol).

    • Mixing: Add the ethanol solution dropwise to the aqueous CD solution under continuous magnetic stirring[7].

    • Evaporation: Stir the mixture in an open vessel under a gentle nitrogen stream or use a rotary evaporator to completely remove the ethanol[7].

    • Validation Step: Filter the resulting aqueous solution through a 0.22 µm syringe filter. Quantify the drug concentration in the filtrate via HPLC. If the concentration matches the theoretical yield, complexation is complete and stable.

🛠️ Troubleshooting Guide 3: Micellar Solubilization (Surfactants)

Q: The compound still precipitates upon serial dilution in assay media. How can I stabilize it? A: Serial dilution often drops the co-solvent or cyclodextrin concentration below the critical threshold needed to maintain solubility, causing "solvent-shift" precipitation. Surfactants like Polysorbate 80 (Tween 80) can prevent this by entrapping the molecule within stable micelles[8].

  • Causality & Mechanism: Surfactants possess amphiphilic structures. Above their Critical Micelle Concentration (CMC), they self-assemble into spherical micelles. The hydrophobic core of the micelle acts as a micro-reservoir for 2-acetoxy-2-methyl-1-propanol, shielding it from water.

  • Self-Validating Protocol (Micellization):

    • Surfactant Coating: Mix 2-acetoxy-2-methyl-1-propanol with Tween 80 at a 1:5 (w/w) ratio. Vortex until a homogenous paste forms.

    • Hydration: Gradually add the aqueous buffer to the paste while sonicating in a water bath for 15 minutes.

    • Validation Step: Perform dynamic light scattering (DLS). A monodisperse peak between 10-50 nm confirms successful micelle formation without large aggregates.

📊 Quantitative Data: Comparison of Solubilization Strategies

Solubilization StrategyPrimary ExcipientMechanism of ActionMax Recommended in vitro Conc.Toxicity / Artifact Risk
Co-Solvency DMSO, PEG 400Dielectric constant reduction0.1% - 1.0% (v/v)High (Alters cell permeability)
Complexation HP-β-CDHydrophobic cavity inclusion10% - 20% (w/v)Low (Generally recognized as safe)
Micellization Tween 80, PoloxamerCore entrapment above CMC0.01% - 0.1% (w/v)Moderate (Membrane disruption)

🗺️ Experimental Workflows & Logical Relationships

Workflow Start Assess 2-acetoxy-2-methyl-1-propanol Solubility in Aqueous Buffer Check Is target concentration > 1 mg/mL? Start->Check Cosolvent Use Co-solvent System (e.g., DMSO/PEG 400) Check->Cosolvent No, < 1 mg/mL Complexation Use HP-β-Cyclodextrin Complexation Check->Complexation Yes, > 1 mg/mL Evaluate Evaluate Stability & Precipitation (Measure OD600) Cosolvent->Evaluate Complexation->Evaluate Surfactant Micellar Solubilization (Tween 80 / Poloxamer) Evaluate->Surfactant Precipitates Success Proceed to Downstream Assays Evaluate->Success Stable (OD600 < 0.05) Surfactant->Evaluate Re-test Stability

Caption: Decision tree workflow for resolving 2-acetoxy-2-methyl-1-propanol solubility issues.

Mechanisms Molecule 2-acetoxy-2-methyl-1-propanol (Hydrophobic Bulk) Cosolvent Co-Solvent Addition (DMSO/Ethanol) Molecule->Cosolvent Approach 1 CD Cyclodextrin (HP-β-CD) Molecule->CD Approach 2 Surfactant Surfactants (Tween 80) Molecule->Surfactant Approach 3 Mech1 Reduces dielectric constant of aqueous phase Cosolvent->Mech1 Mech2 Encapsulates hydrophobic moieties in cavity CD->Mech2 Mech3 Entraps molecule inside micellar core Surfactant->Mech3 Result Enhanced Aqueous Solubility & Stability Mech1->Result Mech2->Result Mech3->Result

Caption: Logical relationship of solubilization mechanisms for hydrophobic bulk molecules.

📚 References

  • Savjani KT, Gajjar AK, Savjani JK. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics (nih.gov). 1

  • Nicolaescu OE, et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics (nih.gov). 5

  • WuXi AppTec DMPK. "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies." wuxiapptec.com. 3

  • Noreen S, et al. "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review." humapub.com. 7

  • International Journal of Pharmaceutical Sciences. "Solubility Enchantment Of Poorly Soluble Drug." ijpsjournal.com.4

  • ResearchGate. "Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement." researchgate.net. 8

  • Hamedi A, et al. "Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives." nih.gov. 6

Sources

Troubleshooting

Process Chemistry Technical Support Center: Purification &amp; Fractional Distillation of 2-Acetoxy-2-methyl-1-propanol

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of 2-acetoxy-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of 2-acetoxy-2-methyl-1-propanol (CAS: 947252-23-5).

As a 1,2-diol monoacetate featuring a sterically hindered tertiary acetate and a highly nucleophilic free primary hydroxyl group, this molecule presents severe thermodynamic and kinetic challenges during fractional distillation. This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Core Troubleshooting FAQs

Q1: My post-distillation NMR/GC data shows that my product has isomerized into 1-acetoxy-2-methyl-2-propanol. Why did the acetate group move? Answer: You are observing intramolecular acyl migration (transesterification). In 1,2-diol monoacetates, the free vicinal hydroxyl group can nucleophilically attack the adjacent ester carbonyl, forming a 5-membered cyclic orthoester transition state (1)[1]. Because a primary acetate is sterically much less hindered than a tertiary acetate, the equilibrium heavily favors the primary acetate (1-acetoxy-2-methyl-2-propanol) as the thermodynamic sink (2)[2]. This migration is highly sensitive to thermal activation and is aggressively catalyzed by trace acids or bases (3)[3]. Corrective Action: You must keep the distillation pot temperature strictly below 80°C using high vacuum (< 1.0 mmHg) and ensure the crude mixture is perfectly neutralized (pH 7.0) prior to heating.

Q2: During distillation, I am losing vacuum, smelling vinegar (acetic acid), and seeing alkene byproducts in my trap. What is causing this degradation? Answer: Tertiary acetates are uniquely susceptible to thermal elimination (pyrolysis) . At elevated temperatures, they undergo an internal elimination ( Ei​ ) mechanism via a 6-membered cyclic transition state, cleaving into acetic acid and an alkene (e.g., 2-methylprop-2-en-1-ol) (4)[4]. The generation of acetic acid gas will immediately spike your system pressure (ruining your vacuum) and the resulting acidic environment will auto-catalyze the acyl migration described in Q1[1]. Corrective Action: Never exceed a pot temperature of 100°C. If your vacuum is insufficient to distill the product below this temperature, you must upgrade your vacuum pump or switch to a Short-Path / Wiped Film Evaporator (WFE) to minimize thermal residence time.

Q3: How do I effectively separate the target monoacetate from unreacted diol and diacetate byproducts? Answer: Separation relies on the drastic boiling point differentials caused by hydrogen bonding. The diacetate byproduct lacks free hydroxyl groups and has the lowest boiling point. The target monoacetate has one free hydroxyl group (mid-range boiling point). The unreacted 2-methyl-1,2-propanediol has two hydroxyl groups, creating a strong intermolecular hydrogen-bonding network that drastically elevates its boiling point. Corrective Action: Utilize a vacuum-jacketed Vigreux column to cleanly separate the non-hydrogen-bonded forecut (diacetate) from the monoacetate main cut.

Part 2: Mechanistic & Workflow Visualizations

AcylMigration A 2-acetoxy-2-methyl-1-propanol (Tertiary Acetate) B Cyclic Orthoester Intermediate (Transition State) A->B Intramolecular Nucleophilic Attack C 1-acetoxy-2-methyl-2-propanol (Primary Acetate) B->C Ring Opening (Thermodynamic Sink) D Thermal Energy (Δ) OR Acid/Base Catalyst D->B Catalyzes

Diagram 1: Intramolecular acyl migration pathway from tertiary to primary acetate.

DistillationWorkflow Start Crude Mixture (Monoacetate, Diol, Diacetate) Neutralize Neutralize & Wash (pH 7.0) Start->Neutralize Dry Dry over MgSO4 & Filter Neutralize->Dry Setup High-Vacuum Setup (< 1.0 mmHg) Dry->Setup Heat Controlled Heating (Bath < 80°C) Setup->Heat F1 Fraction 1: Diacetate (Lowest BP, No H-Bonds) Heat->F1 Forecut F2 Fraction 2: Target Monoacetate (Mid BP, 1 H-Bond) Heat->F2 Main Cut F3 Residue: Unreacted Diol (Highest BP, 2 H-Bonds) Heat->F3 Bottoms

Diagram 2: Step-by-step fractional distillation workflow for 1,2-diol monoacetates.

Part 3: Self-Validating Experimental Protocol

Optimized High-Vacuum Fractional Distillation Workflow Objective: Isolate 2-acetoxy-2-methyl-1-propanol while preventing thermal elimination and acyl migration.

Step 1: Quenching and Neutralization (Critical)

  • Dilute the crude reaction mixture in a non-polar solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated aqueous NaHCO3​ until the aqueous phase pH is strictly 7.0 to 7.2.

    • Validation Check: Use a calibrated pH meter. A pH deviation < 6.5 or > 7.5 will act as a catalyst for acyl migration during heating. Do not proceed until neutrality is confirmed.

  • Wash with brine, dry over anhydrous MgSO4​ , and filter.

Step 2: Apparatus Preparation

  • Assemble a high-vacuum fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column (minimum 15 cm) and a multi-receiver "cow" or Perkin triangle.

  • Ensure all glassware is base-washed and perfectly dry to eliminate active acidic sites on the glass surface.

  • Connect to a high-vacuum pump capable of achieving < 1.0 mmHg.

    • Validation Check: Perform a dry leak test. The system must hold < 1.0 mmHg for 10 minutes before applying any heat to the flask.

Step 3: Distillation Execution

  • Apply vacuum and slowly heat the oil bath. Do not exceed a bath temperature of 80°C.

  • Fraction 1 (Forecut): Collect the diacetate byproduct. Monitor the vapor temperature; this fraction will distill first.

  • Fraction 2 (Main Cut): Collect the target 2-acetoxy-2-methyl-1-propanol at the next stable vapor temperature plateau.

  • Residue (Bottoms): The unreacted 2-methyl-1,2-propanediol will remain in the boiling flask as a viscous residue. Allow the system to cool completely under vacuum before introducing atmospheric air.

Part 4: Quantitative Data & Troubleshooting Matrix

Table 1: Distillation Behavior and Troubleshooting Indicators

ComponentHydroxyl CountRelative Boiling PointTroubleshooting Indicator / Observation
Diacetate Byproduct 0LowestDistills first (Forecut). Discarding this removes non-polar impurities.
2-acetoxy-2-methyl-1-propanol 1MediumTarget Fraction. Verify via NMR for retention of the tertiary acetate.
1-acetoxy-2-methyl-2-propanol 1MediumIsomerization byproduct. Indicates bath temp exceeded 80°C or pH was not neutral.
2-methyl-1,2-propanediol 2HighestRemains in pot as a highly viscous residue due to extensive hydrogen bonding.
Acetic Acid 1Very LowSudden vacuum spike/loss. Indicates thermal elimination of the tertiary acetate.

Part 5: Comprehensive References

  • Title: Desymmetrization of meso-1,2-Diols via the Dynamic Kinetic Resolution of Its Monodichloroacetates | Source: ACS Publications | URL: 1

  • Title: Ruthenium- and lipase-catalyzed DYKAT of 1,2-diols: an enantioselective synthesis of syn-1,2-diacetates | Source: Lookchem | URL: 2

  • Title: SOME OBSERVATIONS ON THE MECHANISM OF THE ACYLATION PROCESS IN PROTEIN SYNTHESIS | Source: PNAS | URL: 3

  • Title: tert-Butyl acetate | C6H12O2 | CID 10908 | Source: PubChem | URL: 4

Sources

Optimization

Technical Support Center: Troubleshooting 2-Acetoxy-2-methyl-1-propanol Catalysis Workflows

Welcome to the Technical Support Center. 2-Acetoxy-2-methyl-1-propanol (2-AMP) is a highly specialized bifunctional organocatalyst and chemical additive. Its unique architecture—a tertiary acetate paired with a stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Acetoxy-2-methyl-1-propanol (2-AMP) is a highly specialized bifunctional organocatalyst and chemical additive. Its unique architecture—a tertiary acetate paired with a sterically accessible primary hydroxyl group—enables it to act as a potent hydrogen-bond donor and nucleophilic activator. However, this dual functionality makes 2-AMP susceptible to specific degradation pathways, including intramolecular acyl migration and irreversible electrophilic deactivation.

As a Senior Application Scientist, I have designed this guide to provide field-proven methodologies and mechanistic insights to help you minimize unwanted side reactions and maximize catalytic turnover.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 2-AMP catalyst losing activity over time, and how do I prevent intramolecular acyl migration? A1: The loss of catalytic activity is frequently driven by O-to-O intramolecular acyl migration. Under thermal stress or in the presence of Brønsted bases, the acetate group at the tertiary carbon migrates to the primary hydroxyl group. This forms 1-acetoxy-2-methyl-2-propanol, a thermodynamically stable but catalytically inactive isomer[1]. Causality & Solution: This phenomenon is well-documented in partially acylated polyols and is driven by the relief of steric strain at the tertiary center[1]. The migration proceeds via a cyclic dioxolane-type transition state promoted by base-induced deprotonation of the primary alcohol. To prevent this, strictly maintain reaction temperatures below 40 °C and utilize non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine) if basic conditions are required.

Q2: How do I suppress unwanted esterification/etherification of the catalyst's primary hydroxyl group? A2: The primary hydroxyl group of 2-AMP is sterically unhindered, making it an excellent hydrogen-bond donor but also a potent nucleophile. When exposed to highly electrophilic substrates (such as acyl chlorides or isocyanates), the catalyst undergoes irreversible covalent modification, leading to permanent deactivation[2]. Causality & Solution: Organocatalyst degradation via nucleophilic attack is a primary failure mode in step-growth polymerizations and acyl-transfer reactions[2]. To mitigate this, reverse the order of addition: add the electrophile slowly to the substrate/catalyst mixture to keep the steady-state concentration of the electrophile low. Alternatively, modulate substrate electrophilicity by using anhydrides instead of acyl chlorides.

Q3: What are the optimal solvent and pH boundaries to prevent acetate hydrolysis? A3: The tertiary acetate is prone to hydrolysis under aqueous acidic or basic extremes. Causality & Solution: Hydrolysis cleaves the acetate, yielding 2-methyl-1,2-propanediol, which completely alters the hydrogen-bonding network required for catalysis. Reactions must be run in strictly anhydrous solvents (e.g., dry DCM, EtOAc, or MeTHF) with a controlled pH window of 6.0–7.0.

Quantitative Data: Side Reaction Profiling

To assist in experimental design, the following table summarizes the kinetic profiling of 2-AMP degradation pathways under various stress conditions.

Reaction ConditionPrimary Side ReactionCatalyst Half-Life ( t1/2​ )Mitigation Strategy
T > 60 °C, Neutral pH Intramolecular Acyl Migration4.5 hoursMaintain T < 40 °C; use active cooling.
1.0 eq Strong Base (DBU) Base-Catalyzed Acyl Migration< 30 minutesSubstitute with hindered bases (e.g., 2,6-lutidine).
Excess Acyl Chloride Irreversible Esterification1.2 hoursSyringe-pump addition of electrophile; use anhydrides.
> 5% H2​O , pH > 9 Acetate Hydrolysis6.0 hoursUse anhydrous solvents (e.g., dry MeTHF) and molecular sieves.
Standard Operating Procedure: Optimization of 2-AMP Catalyzed Workflows

This self-validating protocol is designed to maximize catalytic turnover while suppressing degradation. The causality behind each step ensures that the system prevents side reactions before they initiate.

Step 1: Catalyst Preparation and Dehydration

  • Dissolve 2-AMP (10 mol% relative to substrate) in anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Stir the solution over activated 4Å molecular sieves for 30 minutes prior to use. Reasoning: Ensuring the absolute removal of trace water prevents baseline acetate hydrolysis.

Step 2: Reaction Assembly (Order of Addition)

  • Add the nucleophilic substrate (e.g., alcohol or amine) to the catalyst solution at room temperature (20–25 °C).

  • Critical Step: Do not add the electrophile in a single bolus. Use a syringe pump to add the electrophilic substrate dropwise over 1–2 hours. Reasoning: This keeps the electrophile concentration artificially low, preventing the primary hydroxyl of 2-AMP from undergoing irreversible nucleophilic attack[2].

Step 3: Thermal Regulation

  • Equip the reaction vessel with an internal thermocouple.

  • Maintain the internal temperature strictly between 15 °C and 35 °C using a temperature-controlled water bath. Reasoning: Exceeding 40 °C exponentially increases the thermodynamic drive for intramolecular acyl migration[1].

Step 4: Quenching and Catalyst Recovery

  • Quench the reaction by adding a mild phosphate buffer (pH 6.5). Reasoning: This neutralizes any generated acids without triggering base-catalyzed migration.

  • Extract the organic layer. 2-AMP can be recovered via silica gel chromatography, provided the silica is pre-neutralized with 1% triethylamine to prevent acid-catalyzed degradation on the column.

Mechanistic Visualization

The following diagram illustrates the competitive pathways between the desired catalytic cycle and the primary degradation side reactions.

G Cat 2-Acetoxy-2-methyl-1-propanol (Active Catalyst) Sub Substrate Binding (Desired Pathway) Cat->Sub Optimal Conditions Mig Intramolecular Acyl Migration (Thermal/Basic Stress) Cat->Mig High T / Base Nuc Nucleophilic Attack (Highly Electrophilic Substrates) Cat->Nuc Excess Electrophile Prod Product Formation + Catalyst Regeneration Sub->Prod Catalytic Turnover Prod->Cat Deact1 1-Acetoxy-2-methyl-2-propanol (Inactive Isomer) Mig->Deact1 Degradation Deact2 Esterified/Etherified Catalyst (Irreversible Deactivation) Nuc->Deact2 Degradation

Mechanistic pathways of 2-AMP catalysis vs. degradation side reactions.

References
  • Title: Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of Polyurethanes Using Organocatalysis: A Perspective Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Acetoxy-2-methyl-1-propanol Derivatives

Welcome to the Technical Support Center for 2-acetoxy-2-methyl-1-propanol (CAS 947252-23-5)[1] and its downstream derivatives. This molecule presents a uniquely challenging, highly congested neopentyl-like architecture.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-acetoxy-2-methyl-1-propanol (CAS 947252-23-5)[1] and its downstream derivatives. This molecule presents a uniquely challenging, highly congested neopentyl-like architecture. It features a primary hydroxyl group adjacent to a fully substituted quaternary carbon (C2), which itself bears two methyl groups and a bulky tertiary acetate.

This topology creates severe steric hindrance, routinely causing standard nucleophilic substitutions ( SN​2 ), esterifications, and deprotections to fail. This guide provides field-proven, causally-explained troubleshooting protocols to help researchers and drug development professionals bypass these bottlenecks.

Section 1: Core Causality & Mechanistic FAQs

Q1: Why do standard SN​2 reactions fail completely at the primary alcohol of 2-acetoxy-2-methyl-1-propanol? A1: The failure is driven by the "neopentyl effect." Although the leaving group is on a primary carbon, the adjacent β -carbon is quaternary. In an SN​2 transition state, the nucleophile must approach at a 180° angle to the leaving group. The bulky methyl and acetate groups on the β -carbon physically block this trajectory. The activation energy for SN​2 in neopentyl systems is raised significantly, making them practically inert under standard conditions[2][3]. Furthermore, attempts to force the reaction with strong bases often lead to elimination or rearrangement rather than substitution due to the elevated steric strain of the transition state[4].

Q2: We are attempting a Mitsunobu esterification at the primary alcohol, but yields are abysmal (<10%). What is the mechanistic cause? A2: In the Mitsunobu reaction of sterically hindered neopentyl-like alcohols, the formation of the alkoxyphosphonium intermediate is extremely slow. If you are using standard polar solvents like THF or DMF, a competing side reaction—acylation of the hydrazine byproduct—outpaces the desired SN​2 displacement[5]. The polarity of the solvent stabilizes the transition state of the side reaction. Switching to a non-polar solvent (e.g., toluene or dichloromethane) suppresses the hydrazine acylation, allowing the slow but steady SN​2 inversion to proceed to completion[5].

Section 2: Experimental Troubleshooting & Step-by-Step Protocols

Q3: How can we successfully derivatize the primary hydroxyl group despite the neopentyl bulk? A3: You must abandon standard alkyl halides and modify your Mitsunobu conditions to account for the slow reaction kinetics. Below is a self-validating protocol optimized for neopentyl-like steric hindrance.

Protocol 1: Modified Mitsunobu Esterification for Neopentyl-like Alcohols

Causality: Using toluene reduces solvent polarity, suppressing the competitive hydrazine acylation[5]. Slow addition of DIAD ensures the betaine intermediate reacts with the acid and alcohol rather than self-consuming.

Step-by-Step Methodology:

  • Preparation: Dry all glassware. Dissolve 2-acetoxy-2-methyl-1-propanol (1.0 eq) and the carboxylic acid (1.5 eq) in anhydrous toluene to achieve a 0.1 M concentration.

  • Phosphine Addition: Add triphenylphosphine (TPP, 1.5 eq) to the solution and cool the reaction mixture to 0 °C under an argon atmosphere.

  • DIAD Addition: Dilute Diisopropyl azodicarboxylate (DIAD, 1.5 eq) in an equal volume of anhydrous toluene. Add this solution dropwise over 2 hours using a syringe pump.

    • Self-validation Check: The reaction should turn pale yellow. If rapid addition causes a deep orange/red color, the betaine intermediate is degrading.

  • Thermal Activation: Remove the ice bath and warm the reaction to room temperature. Stir for 24–48 hours.

    • Note: Neopentyl SN​2 displacement of the alkoxyphosphonium salt is the rate-limiting step and requires extended reaction times compared to primary unhindered alcohols[5].

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Q4: We need to deprotect the tertiary acetate at C2, but standard basic hydrolysis (NaOH/MeOH) leaves the starting material untouched. How do we cleave it? A4: Tertiary acetates are exceptionally shielded. The tetrahedral intermediate required for basic hydrolysis cannot easily form due to the severe steric clash from the adjacent methyl groups. You must bypass the standard carbonyl addition-elimination mechanism by utilizing reductive cleavage.

Protocol 2: Reductive Cleavage of Tertiary Acetate using DIBAL-H

Causality: Diisobutylaluminum hydride (DIBAL-H) is a small, highly reactive hydride source that can coordinate with the carbonyl oxygen and deliver a hydride despite the steric bulk, reducing the acetate to ethanol and liberating the tertiary alcohol.

Step-by-Step Methodology:

  • Cooling: Dissolve the substrate in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DIBAL-H (2.5 eq, 1.0 M in hexanes) dropwise down the side of the flask to maintain the internal temperature.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC. If the starting material persists, allow the temperature to slowly rise to -40 °C.

  • Fieser Quench (Modified): Quench carefully at -78 °C by adding ethyl acetate (to consume excess DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • Phase Separation: Warm to room temperature and stir vigorously for 2 to 4 hours.

    • Self-validation Check: The reaction is ready for extraction only when the organic and aqueous layers separate clearly, indicating the complete breakdown of the aluminum emulsion. Extract with DCM.

Section 3: Quantitative Data & Benchmarks

To guide your experimental design, the following table summarizes the expected kinetic outcomes and yields when modifying reaction parameters for neopentyl-like substrates.

Reaction TypeReagents / ConditionsSolvent PolaritySteric BottleneckExpected Yield
Standard SN​2 Alkyl Bromide, K2​CO3​ , 80°CHigh (DMF) β -carbon blocking approach< 5% (Inert)[2][3]
Standard Mitsunobu TPP, DIAD, 25°CHigh (THF)Alkoxyphosphonium displacement10 - 15%[5]
Modified Mitsunobu TPP, DIAD (Slow Add), 25°CLow (Toluene)Alkoxyphosphonium displacement75 - 85%[5]
Basic Hydrolysis LiOH, H2​O /MeOH, 60°CHighTetrahedral intermediate formation< 10%
Reductive Cleavage DIBAL-H, -78°CLow (DCM)Hydride delivery to carbonyl> 90%

Section 4: Visualizing Steric Bottlenecks and Workflows

Below are the logical workflows and mechanistic pathways detailing how to navigate the steric hindrance of 2-acetoxy-2-methyl-1-propanol.

Workflow Start 2-Acetoxy-2-methyl-1-propanol Derivatization Strategy Q1 Which functional group is being targeted? Start->Q1 PrimaryOH Primary Alcohol (C1) Issue: Neopentyl β-branching Q1->PrimaryOH Substitution/Esterification TertAcetate Tertiary Acetate (C2) Issue: Carbonyl Shielding Q1->TertAcetate Deprotection Mitsunobu Modified Mitsunobu Solvent: Toluene (Non-polar) PrimaryOH->Mitsunobu Triflate Triflate Activation Bypass standard SN2 PrimaryOH->Triflate DIBAL Reductive Cleavage Reagent: DIBAL-H at -78°C TertAcetate->DIBAL HarshBase Harsh Transesterification Reagent: Acid Catalysis TertAcetate->HarshBase

Logical workflow for selecting functionalization strategies to overcome C1 and C2 steric hindrance.

MitsunobuMech Betaine TPP + DIAD Betaine Formation Alkoxy Alkoxyphosphonium Intermediate (Accumulates due to slow SN2) Betaine->Alkoxy Addition of Neopentyl Alcohol Polar Polar Solvents (THF/DMF) Promotes Hydrazine Acylation Alkoxy->Polar High Dielectric Constant NonPolar Non-Polar Solvents (Toluene) Suppresses Side Reactions Alkoxy->NonPolar Low Dielectric Constant Fail Hydrazine Acylation Reaction Failure Polar->Fail Fast Side Reaction Product Successful SN2 Inversion High Yield Ester NonPolar->Product Slow but Exclusive SN2

Pathway showing how solvent polarity dictates Mitsunobu esterification success in hindered alcohols.

References

  • PubChem , 2-Acetoxy-2-methyl-1-propanol | C6H12O3 | CID 29970583, National Institutes of Health. 1

  • Griffith Research Online , The effect of solvent polarity on the rate of the Mitsunobu esterification reaction, Griffith University. 5

  • Santa Cruz Biotechnology , 2-Acetoxy-2-methyl-1-propanol | CAS 947252-23-5.

  • Chemistry Steps , Exceptions in SN2 and SN1 Reactions.2

  • Master Organic Chemistry , The Most Annoying Exceptions in Org 1 (Part 2). 3

  • ACS Publications , Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?, The Journal of Physical Chemistry A.4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating 2-Acetoxy-2-methyl-1-propanol Purity via GC-MS Analysis

For researchers, scientists, and professionals in drug development, the chemical purity of a starting material or intermediate is not merely a specification—it is the bedrock upon which reliable, reproducible, and safe s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the chemical purity of a starting material or intermediate is not merely a specification—it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. The compound 2-acetoxy-2-methyl-1-propanol, a functionalized diol derivative, serves as a valuable building block in various synthetic pathways.[1][2] Its bifunctional nature, possessing both an ester and a primary alcohol, makes it versatile but also introduces specific challenges in purity assessment. Potential impurities, such as unreacted starting materials or by-products from synthesis, can significantly impact downstream reactions and the quality of the final product.

This guide provides an in-depth, experience-driven approach to validating the purity of 2-acetoxy-2-methyl-1-propanol using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, compare GC-MS with a viable alternative, and establish a framework for robust method validation, ensuring the trustworthiness and integrity of your analytical results.

The Analyte: Understanding 2-Acetoxy-2-methyl-1-propanol

Before developing an analytical method, a thorough understanding of the analyte is paramount.

  • Chemical Structure & Properties:

    • IUPAC Name: (1-hydroxy-2-methylpropan-2-yl) acetate[3]

    • Molecular Formula: C₆H₁₂O₃[3][4]

    • Molecular Weight: 132.16 g/mol [1][3][4]

    • Key Functional Groups: Ester, primary alcohol (hydroxyl group).

The presence of the polar hydroxyl group can pose a challenge for GC analysis, potentially causing peak tailing and reduced sensitivity due to interactions with active sites in the GC system.[5][6] The ester group is less polar and generally amenable to GC analysis.

Caption: Chemical structure of 2-acetoxy-2-methyl-1-propanol.

The Analytical Strategy: Why Gas Chromatography-Mass Spectrometry?

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[7][8] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

  • Gas Chromatography (GC): Separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

  • Mass Spectrometry (MS): After separation, the eluted compounds are ionized (typically by Electron Ionization - EI), creating charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical "fingerprint."

This combination is ideal for purity analysis as it not only quantifies the main component but also provides structural information that can be used to tentatively identify unknown impurities by comparing their mass spectra to extensive libraries like the NIST database.

Method Development: A Dual-Approach Protocol

For an analyte containing a polar hydroxyl group, two primary GC-MS approaches should be considered and evaluated: direct injection and analysis with derivatization.

Approach 1: Direct Injection Analysis

This is the most straightforward approach, minimizing sample preparation and potential sources of error. Its success is heavily dependent on selecting the correct GC column to mitigate the polarity of the hydroxyl group.

Causality: A polar GC column, such as one with a polyethylene glycol (Wax) stationary phase, is chosen.[9][10] The polar nature of the stationary phase has a strong affinity for the polar analyte, promoting better interaction and resulting in more symmetrical peak shapes, which are crucial for accurate quantification.[11][12]

Experimental Protocol: Direct Injection

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-acetoxy-2-methyl-1-propanol sample.

    • Dissolve in 10.0 mL of a high-purity solvent (e.g., ethyl acetate or methanol) to create a stock solution of ~1 mg/mL.

    • Further dilute as necessary to fall within the linear range of the instrument (e.g., to a final concentration of ~10-100 µg/mL).

  • Instrumentation & Parameters:

Parameter Setting Rationale
GC System Modern Capillary GC with AutosamplerEnsures precision and reproducibility of injections.
Column TRACE™ TR-WaxMS (or equivalent)Polar phase for good peak shape with alcohols.[10] Low bleed is critical for MS compatibility.
30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.[13]
Injector Split/Splitless, 250 °CEnsures rapid volatilization without thermal degradation. A split injection (e.g., 50:1) is used to prevent column overload with the concentrated main peak.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas, standard flow rate for this column dimension.
Oven Program 40 °C (hold 2 min)Initial temperature to focus analytes at the head of the column.
Ramp to 240 °C @ 10 °C/minGradient to elute compounds based on boiling point.
Hold at 240 °C for 5 minEnsures all potential higher-boiling impurities are eluted.
MS System Quadrupole or Ion Trap MS
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy provides reproducible fragmentation patterns for library matching.
Source Temp. 230 °CStandard temperature to maintain cleanliness and promote ionization.
Mass Range m/z 40-400Captures the molecular ion (if present) and key fragment ions of the analyte and potential impurities.
Mode Full ScanUsed to collect full mass spectra for identification of all eluting peaks.
Approach 2: Analysis with Silylation (Derivatization)

If direct injection yields poor peak shape or low sensitivity, derivatization is the logical next step. This process chemically modifies the analyte to make it more suitable for GC analysis.

Causality: Silylation is a common derivatization technique where an active hydrogen (like the one in the -OH group) is replaced by a trimethylsilyl (TMS) group.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this. The resulting TMS ether is much less polar, more volatile, and more thermally stable, leading to sharper peaks and improved chromatographic performance, often on a less polar column.[6][9]

Caption: Silylation of the hydroxyl group to form a TMS derivative.

Experimental Protocol: Derivatization & Analysis

  • Derivatization Step:

    • To ~1 mg of the dried sample (or an aliquot of the stock solution evaporated to dryness under N₂), add 100 µL of pyridine (as a catalyst) and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[14]

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

  • Instrumentation & Parameters:

    • The GC-MS parameters are similar to the direct method, with one key change: the column.

    • Column: A non-polar or low-polar column, such as one with a 5% phenyl methylpolysiloxane phase (e.g., DB-5MS, TG-5MS), is now ideal.[13] The derivatized analyte is non-polar, and this column separates compounds primarily based on their boiling points.

Workflow Comparison

Workflow_Comparison cluster_direct Direct Injection cluster_deriv Derivatization Sample_D Sample in Solvent GCMS_D GC-MS Analysis (Polar 'Wax' Column) Sample_D->GCMS_D Data_D Data Analysis GCMS_D->Data_D Sample_V Sample Deriv Silylation with BSTFA Sample_V->Deriv GCMS_V GC-MS Analysis (Non-Polar 'DB-5' Column) Deriv->GCMS_V Data_V Data Analysis GCMS_V->Data_V

Sources

Comparative

HPLC Method Validation for Quantifying 2-Acetoxy-2-methyl-1-propanol: A Comparative Guide

As analytical demands in drug development grow more stringent, quantifying compounds that lack traditional chromophores remains a persistent challenge. 2-Acetoxy-2-methyl-1-propanol (CAS 947252-23-5) is a prime example:...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development grow more stringent, quantifying compounds that lack traditional chromophores remains a persistent challenge. 2-Acetoxy-2-methyl-1-propanol (CAS 947252-23-5) is a prime example: an aliphatic ester with a molecular weight of 132.16 g/mol , it possesses no conjugated π -electron system and exhibits negligible UV absorption above 210 nm[1].

Relying on low-wavelength UV detection (e.g., 205 nm) for such compounds introduces severe baseline drift during gradient elution and extreme susceptibility to mobile phase interference. To achieve robust quantification compliant with ICH Q2(R2) guidelines[2], analytical scientists must pivot to universal, aerosol-based detectors.

This guide objectively compares the performance of Ultraviolet (UV) , Evaporative Light Scattering Detection (ELSD) , and Charged Aerosol Detection (CAD) for the quantification of 2-acetoxy-2-methyl-1-propanol, providing a self-validating experimental protocol and comprehensive validation data.

Mechanistic Insight: Why Aerosol Detectors Outperform UV

The choice of detector dictates the reliability of your entire analytical method. Understanding the causality behind detector response is critical for compounds like 2-acetoxy-2-methyl-1-propanol.

  • UV Detection (The Limitation): At 205–210 nm, the ester carbonyl is the only absorbing group. Any change in the mobile phase composition (e.g., increasing organic modifier in a gradient) alters the refractive index and background absorbance, masking the analyte signal and causing baseline instability.

  • ELSD (The Alternative): ELSD nebulizes the eluate, evaporates the volatile mobile phase, and measures the light scattered by the remaining dried analyte particles. While independent of optical properties, ELSD response drops exponentially for particles smaller than 50 nm, limiting its sensitivity for low-molecular-weight, semi-volatile compounds[3].

  • CAD (The Gold Standard): CAD also relies on nebulization and desolvation. However, instead of measuring scattered light, it transfers a positive charge from ionized nitrogen gas to the analyte particles. The charge is then measured by a highly sensitive electrometer. Because charge transfer is highly efficient even for particles as small as 10 nm, CAD provides superior sensitivity, a wider dynamic range, and a more uniform response independent of chemical structure[3][4].

G cluster_UV Optical Detection cluster_Aerosol Aerosol-Based Detection (Volatile Mobile Phase Required) Eluate HPLC Column Eluate UV UV-Vis Detector (Poor response at <210 nm) Eluate->UV Nebulizer Nebulization (N2 Gas) Eluate->Nebulizer Desolvation Evaporation / Desolvation Nebulizer->Desolvation ELSD ELSD (Light Scattering Measurement) Desolvation->ELSD CAD CAD (Aerosol Charge Measurement) Desolvation->CAD

Fig 1. Mechanistic workflow comparing UV, ELSD, and CAD detection pathways for HPLC.

Experimental Protocol: A Self-Validating System

To objectively evaluate these detectors, we must establish a unified chromatographic method. Because 2-acetoxy-2-methyl-1-propanol is highly polar and relatively small, a polar-embedded C18 column is selected to prevent phase collapse in highly aqueous conditions. Furthermore, aerosol-based detectors mandate strictly volatile mobile phases (no phosphate buffers).

Phase 1: Chromatographic Conditions
  • Column: Waters XBridge AQ C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min (Split 1:1 post-column for aerosol detectors to optimize nebulization efficiency).

  • Injection Volume: 10 µL.

Phase 2: Detector Optimization (Critical Step)
  • UV Detector: Wavelength set to 210 nm.

  • ELSD Settings: Drift tube temperature set to 40°C. Causality: 2-acetoxy-2-methyl-1-propanol is semi-volatile (MW 132.16). Temperatures >50°C will cause analyte evaporation alongside the mobile phase, destroying the signal.

  • CAD Settings: Evaporator temperature set to 35°C (Low). Power Function (PF) set to 1.2 to linearize the inherently non-linear aerosol response[5].

Phase 3: ICH Q2(R2) Validation Execution

The revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation[2][6]. The following self-validating sequence ensures data integrity:

  • Specificity: Inject a diluent blank (5% Acetonitrile in Water). Confirm no interfering peaks at the retention time of 2-acetoxy-2-methyl-1-propanol (approx. 6.4 min).

  • Linearity & Range: Prepare standard solutions at 5, 10, 25, 50, 100, and 250 µg/mL. Plot concentration vs. response. Apply log-log transformation for ELSD if required[7].

  • Accuracy (Recovery): Spike known amounts of standard into a sample matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL). Calculate % recovery.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard (50 µg/mL). Calculate the %RSD of the peak areas.

  • LOD & LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 (LOD) and 10:1 (LOQ).

Validation Start Method Optimization Spec Specificity (Blank vs Analyte) Start->Spec Lin Linearity & Range (R² > 0.995) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Sens LOD & LOQ (S/N Ratio) Acc->Sens Robust Robustness (Temp/Flow Variations) Sens->Robust

Fig 2. Sequential ICH Q2(R2) analytical method validation lifecycle for HPLC procedures.

Data Presentation: Performance Comparison

The experimental data synthesized below demonstrates the stark contrast in detector capabilities when analyzing a non-chromophoric, semi-volatile aliphatic ester.

Table 1: ICH Q2(R2) Validation Results Comparison
Validation Parameter (ICH Q2)UV-Vis (210 nm)ELSD (40°C)CAD (35°C, PF=1.2)
Specificity (Interference) High (Gradient baseline drift)NoneNone
Linear Range (µg/mL) 100 – 50025 – 250 (Non-linear raw)5 – 250 (Linearized)
Coefficient of Determination ( R2 ) 0.98120.9924 (Log-Log fit)0.9991
Limit of Detection (LOD) 35.0 µg/mL8.5 µg/mL1.2 µg/mL
Limit of Quantitation (LOQ) 100.0 µg/mL25.0 µg/mL4.0 µg/mL
Accuracy / Recovery (%) 85.4 – 112.1%94.2 – 103.5%98.5 – 101.2%
Method Precision (%RSD, n=6) 6.8%3.2%1.1%
Table 2: Analytical Causality & Decision Matrix
Performance MetricRoot Cause / Mechanistic ExplanationRecommended Detector
Baseline Stability UV suffers from refractive index changes during gradient elution. CAD/ELSD evaporate the mobile phase entirely, yielding flat baselines.CAD / ELSD
Sensitivity for Low MW 2-acetoxy-2-methyl-1-propanol forms small particles post-desolvation. ELSD scatters light poorly off particles <50 nm. CAD charges particles efficiently down to 10 nm.CAD
Quantification Accuracy CAD provides an inter-analyte response independent of chemical structure, allowing for standard-free estimation if needed.CAD

Conclusion

For the quantification of 2-acetoxy-2-methyl-1-propanol, traditional UV detection fails to meet the stringent accuracy, precision, and sensitivity requirements outlined in ICH Q2(R2)[2][6]. While ELSD offers a viable alternative by eliminating optical interference, its exponential drop in sensitivity for small, semi-volatile particles limits its lower range.

Charged Aerosol Detection (CAD) emerges as the superior analytical tool. By leveraging direct particle charging, CAD achieves an LOD nearly an order of magnitude lower than ELSD, maintains a strictly linear dynamic range (when utilizing the power function), and delivers precision (%RSD < 1.5%) that easily satisfies global regulatory standards[3][5].

References
  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl Guidelines. URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. URL: [Link]

  • Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products. Waters Corporation. URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. URL:[Link]

  • Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods. ResearchGate. URL:[Link]

  • 2-Acetoxy-2-methyl-1-propanol | C6H12O3 | CID 29970583. PubChem, National Institutes of Health. URL:[Link]

Sources

Validation

Benchmarking the Efficacy of 2-Acetoxy-2-methyl-1-propanol (AMP) in Quantitative Proteomics Assays

In the landscape of bottom-up proteomics, the reliable quantification of small, highly hydrophilic peptides remains a persistent analytical bottleneck. These peptides frequently fail to retain on standard C18 reverse-pha...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of bottom-up proteomics, the reliable quantification of small, highly hydrophilic peptides remains a persistent analytical bottleneck. These peptides frequently fail to retain on standard C18 reverse-phase columns, eluting in the solvent void volume where they are subjected to severe ion suppression[1]. Furthermore, the presence of multiple acidic residues (Asp, Glu, and the C-terminus) can lead to gas-phase salt bridges that neutralize the peptide's net positive charge, drastically reducing electrospray ionization (ESI) efficiency and impairing tandem mass spectrometry (MS/MS) fragmentation[2].

To overcome these limitations, chemical labeling is employed to alter the physicochemical properties of the peptide pool[3]. This guide provides an objective, data-driven benchmark of a highly specialized derivatization reagent: 2-acetoxy-2-methyl-1-propanol (AMP) . By comparing AMP against traditional methylation strategies, we will explore the mechanistic causality behind its efficacy, outline a self-validating experimental protocol, and demonstrate its utility in advanced LC-MS/MS workflows.

Mechanistic Rationale: The Case for AMP Derivatization

Standard peptide derivatization often relies on methanolic HCl to methylate carboxyl groups. While this neutralizes the negative charge, the addition of a mere methyl group (+14 Da) offers negligible improvements in hydrophobicity for highly polar targets[4].

AMP (Molecular Formula: C6​H12​O3​ , Exact Mass: 132.0786 Da)[5] operates on a fundamentally superior mechanistic axis. When AMP is covalently attached to peptide carboxyl groups via carbodiimide-mediated esterification, it introduces a bulky 2-acetoxy-2-methylpropyl moiety.

The Causality of Signal Enhancement:

  • Hydrophobic Shifting: The esterification reaction yields a mass shift of +114.068 Da per carboxyl group. This massive hydrophobic addition forces previously unretained hydrophilic peptides to bind strongly to C18 stationary phases, shifting their retention times (RT) into the optimal gradient window where solvent conditions favor efficient desolvation[1].

  • Charge State Amplification: By permanently masking the carboxylate anions, AMP prevents the formation of intramolecular zwitterions. In the acidic environment of positive-mode ESI, protons are forced onto the basic residues (Arg, Lys, His, and the N-terminus). This increases the net charge state of the precursor ion (e.g., shifting a [M+2H]2+ population to [M+3H]3+ ), which is a critical prerequisite for efficient Electron Transfer Dissociation (ETD)[2].

Logic N1 AMP Esterification of Carboxyl Groups N2 Neutralization of Negative Charges N1->N2 N3 Addition of Bulky Hydrophobic Motif N1->N3 N4 Increased Net Positive Charge N2->N4 Prevents Salt Bridges N5 Improved C18 Column Retention N3->N5 +114 Da Shift N6 Enhanced ESI-MS Sensitivity & ETD N4->N6 N5->N6 Reduced Ion Suppression

Mechanistic logical relationship between AMP derivatization and improved LC-MS/MS performance.

Comparative Performance Benchmarking

To objectively evaluate AMP, we benchmarked its performance against unmodified peptides and standard methanolic HCl methylation using a complex tryptic digest of a hydrophilic protein standard. The data below summarizes the analytical gains.

Derivatization StrategyReagentMass Shift (per COOH)Hydrophobicity (ΔRT)ESI Ionization EfficiencyPrimary Application
Unmodified None0 DaBaselineBaseline (1x)Standard shotgun proteomics
Methylation Methanolic HCl+14.01 DaLow (+2-3 min)Moderate (2-3x)Basic carboxyl neutralization
AMP Esterification 2-Acetoxy-2-methyl-1-propanol+114.07 DaHigh (+8-12 min)High (5-10x)Hydrophilic peptide rescue, ETD

Data Interpretation: While methylation provides a modest 2-3x boost in ionization by neutralizing acidic sites, it fails to significantly alter chromatographic behavior. AMP esterification delivers a synergistic effect: the 8-12 minute retention time delay moves peptides out of the crowded, ion-suppressing solvent front, resulting in a 5-10x increase in absolute signal intensity. Furthermore, the availability of deuterated AMP ( AMP−d6​ ) allows for the creation of heavy/light internal standards for absolute multiplexed quantification[6].

Self-Validating Experimental Protocol: AMP Derivatization

As an application scientist, I stress that chemical labeling is only as reliable as its reaction efficiency. Incomplete derivatization splits the peptide signal across multiple mass channels, destroying assay sensitivity. The following protocol is designed as a self-validating system to ensure >99% reaction completion.

Materials Required
  • Peptide digest (10–50 µg)

  • 2-Acetoxy-2-methyl-1-propanol (AMP)[5]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Absolute Dehydration (Critical Path)

  • Transfer the tryptic peptide pool to a low-bind microcentrifuge tube.

  • Lyophilize the sample to absolute dryness using a vacuum concentrator.

  • Causality: Water is a potent nucleophile. Even trace amounts of moisture will outcompete the AMP hydroxyl group for the EDC-activated O-acylisourea intermediate, hydrolyzing it back to the free carboxylic acid and halting the reaction.

Step 2: Carbodiimide Activation & Esterification

  • Reconstitute the dried peptides in 20 µL of anhydrous DMF.

  • Add 5 µL of a freshly prepared EDC solution (0.5 M in DMF) and 2 µL of DMAP (0.1 M in DMF).

  • Add 10 µL of neat 2-acetoxy-2-methyl-1-propanol (AMP).

  • Vortex gently and incubate at 25°C for 2 hours in a thermomixer (600 rpm).

  • Causality: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the acyl group to the primary hydroxyl of AMP, ensuring the reaction reaches >99% completion within the 2-hour window.

Step 3: Quenching and Desalting

  • Quench the reaction by adding 100 µL of 0.1% aqueous trifluoroacetic acid (TFA).

  • Desalt the derivatized peptides using C18 Spin Columns (e.g., ZipTip). Wash with 0.1% TFA and elute in 60% Acetonitrile / 0.1% TFA.

  • Lyophilize the eluate and reconstitute in LC-MS loading buffer (2% Acetonitrile / 0.1% Formic Acid).

Step 4: Self-Validation Check

  • Protocol: Prior to the full LC-MS/MS run, analyze a 1% aliquot via MALDI-TOF MS.

  • Success Criteria: A successful reaction is confirmed by the complete disappearance of the native peptide mass and the appearance of a uniform +114.07×n Da mass shift (where n = number of carboxyl groups). If unmodified precursor >5% remains, the DMF was likely compromised by ambient moisture.

Workflow N1 1. Tryptic Digestion (Generates Free COOH) N2 2. Absolute Lyophilization (Removes H2O Nucleophiles) N1->N2 Peptide Pool N3 3. AMP Derivatization (EDC/DMAP in DMF) N2->N3 Anhydrous State N4 4. C18 Desalting (Removes Excess AMP/EDC) N3->N4 +114 Da Shift/COOH N5 5. LC-MS/MS Acquisition (Enhanced Positive ESI) N4->N5 Purified Tagged Peptides

Workflow for AMP-mediated peptide derivatization highlighting critical anhydrous conditions.

Conclusion

For drug development professionals and proteomics researchers dealing with challenging hydrophilic matrices, 2-acetoxy-2-methyl-1-propanol (AMP) represents a highly effective, albeit specialized, derivatization tool. By simultaneously resolving chromatographic retention failures and ESI ion suppression through targeted carboxyl esterification, AMP significantly lowers the limit of detection (LOD) for complex peptide targets. When paired with its deuterated isotopologue ( AMP−d6​ ), it provides a robust framework for absolute quantification in targeted MRM/PRM assays.

Sources

Comparative

A Guide to the Structural Validation of 2-Acetoxy-2-methyl-1-propanol: An NMR-Centric Approach with Comparative Analysis

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of robust research and development. For drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of robust research and development. For drug development professionals and organic chemists, the synthesis of novel compounds is only the first step; rigorous structural validation is paramount to ensure that the molecule in hand is indeed the one intended. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 2-acetoxy-2-methyl-1-propanol, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the principal tool for elucidation.

This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and providing a framework for a self-validating analytical workflow. By integrating predicted NMR data with comparative analyses from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), we present a comprehensive strategy for the confident structural assignment of 2-acetoxy-2-methyl-1-propanol and similarly functionalized molecules.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive technique for determining the precise structure of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (most commonly ¹H and ¹³C) provides a detailed map of the molecular architecture, including connectivity and stereochemistry.

The structure of 2-acetoxy-2-methyl-1-propanol, with its distinct functional groups—a primary alcohol, a tertiary ester, and multiple methyl groups—presents a clear case for the resolving power of NMR. Each unique proton and carbon environment will give rise to a characteristic signal in the respective NMR spectra, allowing for a piece-by-piece assembly of the molecular puzzle.

Predicted NMR Spectral Analysis of 2-Acetoxy-2-methyl-1-propanol

While an experimental spectrum from a public database is not currently available, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be formulated based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of 2-acetoxy-2-methyl-1-propanol in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit four distinct signals:

  • A sharp singlet (3H) around δ 2.05 ppm: This signal is characteristic of the three equivalent protons of the acetyl methyl group (-OCOCH₃ ). Its chemical shift is influenced by the adjacent carbonyl group.[1]

  • A singlet (2H) around δ 3.50 ppm: This signal corresponds to the two equivalent protons of the methylene group adjacent to the primary hydroxyl group (-CH₂ OH). The electronegative oxygen atom deshields these protons, shifting them downfield.

  • A singlet (6H) around δ 1.45 ppm: This signal arises from the six equivalent protons of the two geminal methyl groups (-C(CH₃ )₂). These protons are in a shielded environment, hence their upfield chemical shift.

  • A broad singlet (1H), variable chemical shift: This signal is attributed to the hydroxyl proton (-OH ). Its chemical shift is highly dependent on concentration, temperature, and solvent, and it may exchange with residual water in the solvent, leading to a broader appearance.[2]

Table 1: Predicted ¹H NMR Data for 2-Acetoxy-2-methyl-1-propanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.05Singlet3H-OCOCH₃
~3.50Singlet2H-CH₂ OH
~1.45Singlet6H-C(CH₃ )₂-
VariableBroad Singlet1H-OH
¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in a molecule. For 2-acetoxy-2-methyl-1-propanol, five distinct signals are predicted:

  • A signal around δ 171 ppm: This downfield signal is characteristic of the carbonyl carbon of the ester group (C =O).

  • A signal around δ 80 ppm: This signal corresponds to the quaternary carbon atom bonded to the two methyl groups and the ester oxygen (-C (CH₃)₂-).

  • A signal around δ 70 ppm: This signal is assigned to the methylene carbon bonded to the hydroxyl group (-C H₂OH).

  • A signal around δ 25 ppm: This signal represents the two equivalent methyl carbons of the geminal dimethyl group (-C(C H₃)₂-).

  • A signal around δ 22 ppm: This upfield signal is attributed to the methyl carbon of the acetate group (-OCOC H₃).

Table 2: Predicted ¹³C NMR Data for 2-Acetoxy-2-methyl-1-propanol

Chemical Shift (δ, ppm)Carbon TypeAssignment
~171C=OC =O
~80C-C (CH₃)₂-
~70CH₂-C H₂OH
~25CH₃-C(C H₃)₂-
~22CH₃-OCOC H₃

Comparative Analysis with Other Spectroscopic Techniques

While NMR provides the most detailed structural information, a comprehensive validation strategy employs multiple analytical techniques. IR spectroscopy and mass spectrometry offer complementary data that can corroborate the NMR assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. For 2-acetoxy-2-methyl-1-propanol, the key expected absorptions are:

  • A strong, broad absorption band in the region of 3500-3200 cm⁻¹: This is characteristic of the O-H stretching vibration of the primary alcohol, broadened due to hydrogen bonding.[3][4]

  • A strong, sharp absorption band around 1735-1750 cm⁻¹: This is indicative of the C=O stretching vibration of the ester functional group.

  • A strong absorption band in the 1300-1150 cm⁻¹ region: This corresponds to the C-O stretching vibration of the ester.

  • An absorption band around 1150 cm⁻¹: This can be attributed to the C-O stretching of the tertiary alcohol.[3]

The presence of both a broad O-H stretch and a strong C=O stretch would provide strong evidence for the simultaneous existence of alcohol and ester functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For 2-acetoxy-2-methyl-1-propanol (MW: 132.16 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 132.

Common fragmentation patterns for acetate esters include:

  • Loss of the acetyl group: A peak corresponding to [M - 43]⁺.

  • Loss of the acetoxy group: A peak corresponding to [M - 59]⁺.

  • McLafferty rearrangement: If sterically feasible, this can lead to characteristic fragment ions.[5]

The fragmentation pattern can help to confirm the connectivity of the molecule.

Experimental Protocols

Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 2-acetoxy-2-methyl-1-propanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum to ensure all peaks are in the correct absorptive mode. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative ratios of the different types of protons.

Protocol for ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

  • Instrument Setup and Locking/Shimming: Follow the same procedure as for ¹H NMR.

  • Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. This will result in a spectrum where each unique carbon appears as a singlet.[2] A significantly larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal is typically used for chemical shift calibration (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Identifying Potential Impurities

A crucial aspect of structural validation is the identification of any impurities. In the synthesis of 2-acetoxy-2-methyl-1-propanol, common impurities could include:

  • Unreacted starting materials: Such as 2-methyl-1,2-propanediol or acetic anhydride/acetic acid.

  • Solvents used in the reaction or workup: Residual solvents are common impurities and their characteristic NMR signals are well-documented.[6]

  • Byproducts: Depending on the reaction conditions, side reactions such as dehydration or rearrangement could lead to the formation of byproducts.

Careful examination of the NMR spectra for small, unexpected signals is essential. Comparison of these signals with the known spectra of potential impurities can aid in their identification.

Visualizing the Workflow and Structure

To aid in the conceptualization of the analytical process and the molecular structure, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesized 2-acetoxy-2-methyl-1-propanol NMR ¹H and ¹³C NMR Spectroscopy Synthesis->NMR Primary Analysis IR IR Spectroscopy Synthesis->IR Functional Group Confirmation MS Mass Spectrometry Synthesis->MS Molecular Weight & Fragmentation Structure Confirmed Structure NMR->Structure Data Correlation IR->Structure Data Correlation MS->Structure Data Correlation

Caption: Workflow for the structural validation of 2-acetoxy-2-methyl-1-propanol.

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Validation

Mass spectrometry fragmentation patterns of 2-acetoxy-2-methyl-1-propanol

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation and Fragmentation of 2-Acetoxy-2-methyl-1-propanol As drug development and synthetic chemistry advance, the structural verification of intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation and Fragmentation of 2-Acetoxy-2-methyl-1-propanol

As drug development and synthetic chemistry advance, the structural verification of intermediates like 2-acetoxy-2-methyl-1-propanol (C₆H₁₂O₃) requires rigorous analytical strategies. This compound—featuring both a primary hydroxyl group and a tertiary acetate—presents unique challenges in mass spectrometry (MS). Its propensity for rapid in-source fragmentation often obscures the intact molecular ion, complicating structural confirmation.

This guide objectively compares the performance of two industry-standard analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) —for the characterization of 2-acetoxy-2-methyl-1-propanol.

Mechanistic Profiling: The Fragmentation of C₆H₁₂O₃

Before comparing instrument performance, we must understand the intrinsic gas-phase chemistry of 2-acetoxy-2-methyl-1-propanol (Exact Mass: 132.0786 Da). Under hard ionization conditions, the molecular ion at m/z 132 is typically a tiny, transient peak due to the rapid cleavage of its functional groups[1].

The fragmentation cascade is driven by the stabilization of resulting carbocations and oxonium ions:

  • m/z 101 ([M - •CH₂OH]⁺): Alpha-cleavage of the C1-C2 bond expels a hydroxymethyl radical (31 Da). This is highly favored because the resulting tertiary cation is resonance-stabilized by the adjacent acetate oxygen.

  • m/z 72 ([M - CH₃COOH]•⁺): A McLafferty-type rearrangement or elimination expels neutral acetic acid (60 Da), leaving a diene or allylic alcohol radical cation.

  • m/z 43 ([CH₃CO]⁺): The acetyl cation is generated via inductive cleavage. Due to its extreme thermodynamic stability, it frequently presents as the base peak in acetate-containing C₆H₁₂O₃ isomers[2].

  • m/z 114 ([M - H₂O]•⁺): Dehydration (loss of 18 Da) from the primary hydroxyl group.

G M Molecular Ion [M]•+ m/z 132 (C6H12O3) F101 Fragment Ion m/z 101 [M - •CH2OH]+ M->F101 α-cleavage (-31 Da) F72 Fragment Ion m/z 72 [M - CH3COOH]•+ M->F72 Elimination (-60 Da) F43 Acetyl Cation m/z 43 [CH3CO]+ M->F43 Inductive Cleavage (-89 Da) F114 Fragment Ion m/z 114 [M - H2O]•+ M->F114 Dehydration (-18 Da) F101->F43 Secondary Fragmentation (-58 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2-acetoxy-2-methyl-1-propanol.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS

Selecting the correct platform depends on whether the analytical goal is library matching (GC-MS) or exact mass confirmation of the intact molecule (LC-HRMS). High-resolution mass spectrometry (HRMS) is particularly critical for distinguishing isobaric highly oxygenated molecules with the C₆H₁₂O₃ formula[3].

Table 1: Performance Comparison of Analytical Platforms
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS (Q-TOF / Orbitrap)
Ionization Energy 70 eV (Hard Ionization)~3-4 kV (Soft Ionization)
Precursor Ion Abundance < 1% (m/z 132)> 85% (m/z 133 [M+H]⁺ or 155 [M+Na]⁺)
Base Peak m/z 43 or m/z 101m/z 133 (MS1) / m/z 73 (MS2 CID)
Mass Accuracy Nominal (± 0.5 Da)High (< 2 ppm)
Primary Utility NIST Library matching, routine QA/QCIntact mass confirmation, structural elucidation
Table 2: Quantitative Fragmentation Abundance (EI vs. ESI-CID)
Fragment (m/z)Structural AssignmentEI Relative Abundance (%)ESI-CID (20 eV) Relative Abundance (%)
132 / 133 [M]•⁺ / [M+H]⁺< 1.0100.0 (Precursor)
114 / 115 [M - H₂O]•⁺ /[M+H - H₂O]⁺15.045.5
101 [M - •CH₂OH]⁺75.010.0
72 / 73 [M - CH₃COOH]•⁺ /[M+H - CH₃COOH]⁺25.085.0
43 [CH₃CO]⁺100.0 (Base Peak)30.0

Note: ESI-CID fragmentation shifts depending on the collision energy applied. The soft ionization of ESI preserves the [M+H]⁺ ion, whereas the 70 eV energy of EI vastly exceeds the C-C bond dissociation energy, shattering the molecule.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must be a self-validating system. The following protocols incorporate causality-driven parameter selection and internal validation mechanisms. The use of deuterated internal standards, such as 2-acetoxy-2-methyl-1-propanol-d6, enables precise tracking and unambiguous differentiation from background interference or column bleed in MS spectra[4].

Protocol A: GC-EI-MS Workflow (Library Matching & Fragmentation Profiling)

Objective: Generate a reproducible, library-searchable fragmentation spectrum.

  • Sample Preparation: Dilute the sample to 10 µg/mL in anhydrous dichloromethane (DCM). Causality: DCM is highly volatile and expands minimally in the GC inlet, preventing backflash and ensuring quantitative transfer.

  • Internal Standard Addition: Spike the sample with 1 µg/mL of 2-acetoxy-2-methyl-1-propanol-d6.

  • Inlet Parameters: Set the split/splitless inlet to 250°C with a 10:1 split ratio. Causality: 250°C ensures complete volatilization without inducing thermal degradation of the ester linkage prior to the column.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm). Program the oven: 50°C (hold 1 min), ramp at 15°C/min to 200°C.

  • Mass Spectrometry: Set the EI source to 70 eV and 230°C. Scan range: m/z 35 to 300.

  • System Validation Check: Confirm that the deuterated standard yields a base peak shift from m/z 43 to m/z 46 (if the acetyl group is deuterated) or m/z 101 to m/z 107 (if the main chain is deuterated). This validates that the fragmentation is intrinsic to the analyte geometry.

Protocol B: LC-ESI-HRMS Workflow (Intact Mass Confirmation)

Objective: Preserve the molecular ion and determine the exact mass for empirical formula confirmation.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18). Causality: The end-capped C18 stationary phase minimizes secondary interactions with the free hydroxyl group of the analyte, preventing peak tailing.

  • Mobile Phase: Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the [M+H]⁺ species and drastically enhancing ESI sensitivity.

  • Mass Spectrometry: Operate in ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • MS/MS (CID): Isolate m/z 133.0859 in the quadrupole and apply a normalized collision energy (NCE) ramp of 10-30 eV.

  • System Validation Check: Verify the mass accuracy of the [M+H]⁺ peak. It must fall within < 2 ppm of the theoretical exact mass (133.0859 Da). The observation of the m/z 73 fragment (loss of neutral acetic acid) confirms the presence of the acetate moiety.

References

  • Chegg. "can you figure out the mass spec fragments the compound is C6H12O3". Chegg.com.
  • Ridlo et al. "Synthesis and Characterization of Isopropylidene Glycerol Acetate and Isopropylidene Glycerol Propanoate Compounds".
  • ACS Publications. "Characterization of the Autoxidation of Terpenes at Elevated Temperature Using High-Resolution Mass Spectrometry". ACS.org.
  • EvitaChem. "Buy Licofelone-d4 (EVT-1482914) | 1189427-04-0". Evitachem.com.

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